TH5427
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H20Cl2N8O3 |
|---|---|
Molekulargewicht |
491.3 g/mol |
IUPAC-Name |
7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C20H20Cl2N8O3/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11/h3-4,9,23H,5-8,10H2,1-2H3 |
InChI-Schlüssel |
QXCXMVYVUHVFLP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of TH5427: A Technical Guide
TH5427 is a potent and selective small-molecule inhibitor of Nudix hydrolase 5 (NUDT5), an enzyme implicated in ADP-ribose (ADPR) metabolism and hormone-dependent signaling pathways in cancer.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental validation of its activity.
Molecular Target and Potency
The primary molecular target of this compound is NUDT5, a member of the NUDIX hydrolase superfamily.[3] this compound exhibits high potency in inhibiting the enzymatic activity of NUDT5.
| Parameter | Value | Assay | Reference |
| IC50 (NUDT5) | 29 nM | Malachite Green Assay | [4][5][6][7] |
| Selectivity (over MTH1) | >650-fold | In vitro inhibition assays | [4][7] |
| Cellular Target Engagement (CETSA) | 0.75 - 2.1 µM | CETSA and DARTS | [5] |
| Recommended Cellular Concentration | up to 1.5 µM | In vitro cell-based assays | [5] |
Mechanism of Action: Signaling Pathway
This compound exerts its effects by disrupting the NUDT5-mediated signaling cascade, particularly in hormone-sensitive breast cancer cells. The key steps in this pathway are outlined below.
In progestin-stimulated breast cancer cells, the activation of Poly(ADP-ribose) polymerases (PARPs) leads to the synthesis of poly(ADP-ribose) (PAR). PAR is subsequently catabolized into ADP-ribose. NUDT5 then hydrolyzes ADP-ribose to generate nuclear ATP. This localized ATP production is crucial for ATP-dependent chromatin remodeling, which in turn facilitates gene regulation and cell proliferation.[1][2]
This compound, by inhibiting NUDT5, blocks the generation of nuclear ATP from ADP-ribose.[1][8] This disruption of nuclear ATP synthesis prevents the necessary chromatin remodeling required for the expression of progestin-dependent genes, ultimately leading to a halt in cell proliferation.[1][4]
Cellular Effects and Therapeutic Potential
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) and ER-positive breast cancer cells.[9]
-
Inhibition of Proliferation: this compound significantly suppresses the growth of TNBC cells and abrogates progestin-dependent proliferation in ER-positive breast cancer cells.[4][9]
-
Induction of DNA Damage Response: By inhibiting NUDT5, this compound leads to an increase in the oxidative DNA lesion 8-oxo-guanine (8-oxoG) and triggers a DNA damage response in the nucleus, which interferes with DNA replication.[9]
-
Suppression of Tumor Growth in vivo: In preclinical xenograft models using TNBC cell lines, treatment with this compound resulted in slower tumor growth.[9][10]
Experimental Protocols and Validation
The characterization of this compound as a potent and selective NUDT5 inhibitor has been supported by a range of experimental techniques.
In Vitro Enzyme Inhibition Assay (Malachite Green Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against NUDT5.
-
Methodology: The assay measures the hydrolysis of a NUDT5 substrate. The reaction is performed with recombinant NUDT5 enzyme in the presence of varying concentrations of this compound. The amount of product formed is quantified using a malachite green-based colorimetric detection method. The IC50 value is calculated from the dose-response curve.[2]
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to NUDT5 in a cellular context.
-
Methodology: Intact cells or cell lysates are treated with this compound. The samples are then heated to a range of temperatures. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. The amount of soluble NUDT5 remaining at each temperature is determined by Western blotting or other protein detection methods. A shift in the melting curve in the presence of this compound indicates target engagement.[1][2]
Cell Proliferation Assays
-
Objective: To assess the effect of this compound on the growth of cancer cells.
-
Methodology: Cancer cell lines (e.g., MCF-7, ZR-75-1, MDA-MB-231, MDA-MB-436) are treated with this compound or a vehicle control (DMSO) over several days.[9][10] Cell proliferation is measured by cell counting at different time points.[9] Dose-response studies are also conducted to determine the IC50 for cell growth inhibition in different cell lines.[9]
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Methodology: Human cancer cells (e.g., MDA-MB-231) are injected into immunodeficient mice to establish tumors.[10] Once tumors are established, mice are treated with this compound or a vehicle control. Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[10]
Conclusion
This compound is a valuable chemical probe for studying the biological functions of NUDT5. Its mechanism of action, centered on the inhibition of NUDT5-mediated nuclear ATP synthesis, disrupts hormone-dependent signaling pathways and induces a DNA damage response, leading to the suppression of cancer cell proliferation. These findings highlight the therapeutic potential of targeting NUDT5 with inhibitors like this compound in the treatment of breast cancer and potentially other malignancies where NUDT5 is overexpressed.
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. TH 5427 | DNA Repair Protein | MOLNOVA [molnova.com]
- 7. glpbio.cn [glpbio.cn]
- 8. researchgate.net [researchgate.net]
- 9. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
TH5427: A Technical Guide to the Selective NUDT5 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
NUDT5 (Nudix Hydrolase 5) has emerged as a significant enzyme in cancer biology, particularly in hormone receptor-positive breast cancers. It functions as an ADP-ribose pyrophosphatase, playing a crucial role in nuclear ATP synthesis, which is essential for hormone-dependent chromatin remodeling and gene expression.[1][2] TH5427 is a potent and highly selective small molecule inhibitor of NUDT5.[3] This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, selectivity, and detailed protocols for key experimental assays. The data presented herein establish this compound as a critical tool for studying NUDT5 biology and as a promising lead compound for therapeutic development.
Introduction to NUDT5
NUDT5, also known as NUDIX5, is a member of the Nudix (Nucleoside Diphosphate linked to moiety X) hydrolase superfamily.[4][5] These enzymes are responsible for hydrolyzing nucleoside diphosphates. NUDT5's primary substrates include ADP-ribose (ADPR) and, to a lesser extent under certain conditions, oxidized nucleotides like 8-oxo-dGDP.[4] Its role in ADPR metabolism is particularly critical in the context of hormone-driven cancers. Following progestin or estrogen stimulation, poly(ADP-ribose) polymerase (PARP) activity leads to the generation of ADPR. NUDT5 hydrolyzes ADPR into AMP and ribose-5-phosphate (R5P), a key step in a pathway that generates nuclear ATP.[1][2] This localized ATP supply fuels the energy-intensive processes of chromatin remodeling and subsequent gene regulation, driving cancer cell proliferation.[1][6] Elevated NUDT5 expression has been correlated with poor prognosis in breast cancer, highlighting its potential as a therapeutic target.[7]
This compound: A Potent and Selective NUDT5 Inhibitor
This compound was identified as a lead compound through a screening funnel that optimized for both biochemical potency and cellular target engagement.[8] It is a cell-active inhibitor that effectively blocks NUDT5 enzymatic activity, thereby disrupting hormone signaling in breast cancer cells.[3][4]
Quantitative Data
The inhibitory activity, selectivity, and efficacy of this compound have been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| NUDT5 IC₅₀ | 29 nM | Malachite Green Assay | [3] |
| Cellular Target Engagement (CETSA) | 0.75 - 2.1 µM | CETSA / DARTS | [9] |
| Recommended Cellular Concentration | Up to 1.5 µM | Cell-based assays |[9] |
Table 2: Selectivity Profile of this compound
| Off-Target | Activity | Fold Selectivity (vs. NUDT5) | Reference |
|---|---|---|---|
| MTH1 (NUDT1) | IC₅₀ = 20 µM | ~690x | [3][4] |
| NUDT9 | No effect | >3400x (at 100 µM) | [4] |
| NUDT12 | 66% inhibition at 100 µM | Not Determined | [4] |
| NUDT14 | 38% inhibition at 100 µM | Not Determined | [4] |
| dCTPase | 39% inhibition at 100 µM | Not Determined |[4] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Model System | Treatment Regimen | Outcome | Reference |
|---|
| MDA-MB-231 Xenografts (Nude Mice) | 50 mg/kg, intraperitoneal injection, 5 days/week | Significant suppression of tumor growth |[10] |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic function of NUDT5. This inhibition disrupts a key signaling pathway in hormone-dependent breast cancer cells.
-
Hormone Stimulation : Progestin or estrogen binds to its receptor, initiating a signaling cascade.
-
PARP Activation : This cascade leads to the activation of PARP enzymes.
-
ADPR Production : PARP synthesizes poly(ADP-ribose) (PAR), which is then hydrolyzed by PARG to produce free ADP-ribose (ADPR).[1]
-
NUDT5-Mediated ATP Synthesis : NUDT5 hydrolyzes ADPR to AMP and Ribose-5-Phosphate, contributing to a nuclear pool of ATP.[1]
-
Downstream Effects : This nuclear ATP is essential for energy-dependent processes, including chromatin remodeling and gene expression, which ultimately drive cell proliferation.[3]
-
Inhibition by this compound : this compound binds to NUDT5, blocking the hydrolysis of ADPR. This starves the nucleus of the necessary ATP, thereby inhibiting chromatin remodeling, gene expression, and cancer cell proliferation.[3][4]
Signaling Pathway Visualization
Crystallographic Binding Mode
The crystal structure of this compound in complex with human NUDT5 (PDB ID: 5NWH) reveals the molecular basis of its potent inhibition.[9][11] this compound binds in the active site of the NUDT5 dimer. The binding is stabilized by key interactions, including stacking between the inhibitor and tryptophan residues (Trp28 from one subunit and Trp46 from the other) and hydrogen bonds with the amide nitrogen of Glu47 and the side chain of Arg51.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NUDT5 inhibitors. The following sections describe key protocols used in the characterization of this compound.
NUDT5 Inhibition Assay (Enzyme-Coupled Malachite Green)
This assay indirectly measures NUDT5 activity by quantifying the inorganic phosphate (Pi) released in a coupled enzymatic reaction.[8]
Principle: NUDT5 hydrolyzes ADPR into AMP and Ribose-5-Phosphate (R5P). A subsequent phosphatase in the reaction mix, such as Calf Intestinal Alkaline Phosphatase (CIP), hydrolyzes R5P to release inorganic phosphate. The free phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically at ~630 nm.[14][15][16]
Protocol:
-
Reagent Preparation :
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT.
-
NUDT5 Enzyme: Recombinant human NUDT5 diluted in assay buffer to the desired concentration (e.g., 1-5 nM).
-
Substrate: ADP-Ribose (ADPR) at a concentration near its Km (e.g., 20 µM).
-
Coupling Enzyme: Calf Intestinal Phosphatase (CIP).
-
Inhibitor: this compound serially diluted in DMSO, then further diluted in assay buffer.
-
Detection Reagent: Malachite Green solution with ammonium molybdate.
-
-
Assay Procedure (384-well plate format) : a. Add 25 µL of NUDT5 enzyme solution to all wells except the "no enzyme" control wells. b. Add inhibitor (this compound) or vehicle (DMSO) to the appropriate wells and pre-incubate for 10-15 minutes at room temperature. c. Initiate the reaction by adding 25 µL of the ADPR substrate and CIP solution. d. Incubate for 15-30 minutes at room temperature. e. Stop the reaction and develop the color by adding 10 µL of the Malachite Green detection reagent. f. Incubate for 15-20 minutes at room temperature for color development.
-
Data Analysis : a. Measure the absorbance at ~630 nm using a plate reader.[14] b. Subtract the background absorbance (no enzyme control) from all other readings. c. Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity). d. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a drug in a cellular environment.[17] The principle is that ligand binding increases the thermal stability of the target protein.[18]
Protocol:
-
Cell Culture and Treatment : a. Culture cells (e.g., T47D or HL-60) to 80-90% confluency. b. Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[19]
-
Heat Challenge : a. Harvest and resuspend the cells in a buffered solution (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (for a melting curve) or a single fixed temperature (for screening, e.g., 55-65°C) for 3-5 minutes using a thermal cycler, followed by immediate cooling on ice.[20]
-
Cell Lysis and Fractionation : a. Lyse the cells via repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).[20] b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[20]
-
Protein Analysis : a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Determine the protein concentration of each sample using a BCA or Bradford assay. c. Analyze equal amounts of soluble protein by SDS-PAGE and Western Blotting using a specific antibody against NUDT5. A loading control (e.g., GAPDH, Tubulin) should also be probed.
-
Data Analysis : a. Quantify the band intensities using densitometry software. b. For a melting curve, plot the normalized band intensity of soluble NUDT5 versus temperature. A shift in the curve to the right for this compound-treated samples indicates target stabilization. c. For an isothermal dose-response curve, plot the soluble NUDT5 fraction at a fixed temperature against the log of the this compound concentration to determine an EC₅₀ for target engagement.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure to assess the anti-tumor efficacy of this compound in a mouse xenograft model.[21][22]
Protocol:
-
Cell Culture : Culture a suitable cancer cell line (e.g., MDA-MB-231 for TNBC) under standard conditions.[10] Harvest cells during the exponential growth phase.
-
Animal Model : Use immunocompromised mice (e.g., athymic nude or NOD-SCID mice).
-
Tumor Implantation : a. Resuspend harvested cells in a suitable medium (e.g., PBS or DMEM), potentially mixed with Matrigel to support engraftment. b. Subcutaneously or orthotopically (e.g., into the mammary fat pad) inject the cell suspension into the mice.[21]
-
Tumor Growth and Randomization : a. Monitor mice regularly for tumor formation. b. Measure tumor volume using calipers (Volume = (width² x length)/2). c. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[23]
-
Treatment Administration : a. Prepare this compound in a suitable vehicle for administration (e.g., intraperitoneal injection). b. Administer this compound (e.g., 50 mg/kg) and vehicle control to the respective groups according to the defined schedule (e.g., once daily, 5 days a week).[10]
-
Monitoring and Endpoint : a. Monitor tumor volumes and animal body weights regularly (e.g., 2-3 times per week). b. Continue treatment until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size, or after a set number of days). c. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
-
Data Analysis : a. Plot the mean tumor volume for each group over time. b. Compare the tumor growth rates and final tumor weights between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of NUDT5. Its ability to block hormone-dependent nuclear ATP synthesis and subsequent cell proliferation in breast cancer models underscores the therapeutic potential of targeting NUDT5.[4][5] The detailed data and protocols provided in this guide serve as a valuable resource for researchers investigating NUDT5 biology and for professionals in drug development. Future studies may focus on optimizing the pharmacokinetic properties of this compound for clinical translation, exploring its efficacy in other cancer types where NUDT5 is implicated, and investigating potential synergistic combinations with other anti-cancer agents, such as PARP inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Role of the NUDT Enzymes in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structures of human NUDT5 reveal insights into the structural basis of the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eubopen.org [eubopen.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. benchchem.com [benchchem.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of NUDT5 in ADP-ribose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUDT5, or Nudix (Nucleoside Diphosphate linked to moiety X) Hydrolase 5, is a member of the Nudix hydrolase superfamily, a class of enzymes that catalyze the hydrolysis of nucleoside diphosphates linked to other chemical moieties. NUDT5 has emerged as a critical regulator of cellular ADP-ribose (ADPR) metabolism and has been implicated in a variety of fundamental cellular processes, including DNA repair, signal transduction, and energy metabolism.[1][2] Its role in cancer, particularly in hormone-dependent breast cancers, has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of NUDT5, with a focus on its role in ADPR metabolism, detailed experimental protocols for its study, and its involvement in key signaling pathways.
Enzymatic Function and Substrate Specificity
NUDT5 is a pyrophosphatase that hydrolyzes a range of substrates, with a notable preference for ADP-ribose. The enzyme catalyzes the cleavage of the pyrophosphate bond in its substrates, yielding a nucleoside monophosphate and a phosphorylated moiety.
Primary Enzymatic Reaction
The canonical reaction catalyzed by NUDT5 is the hydrolysis of ADP-ribose to adenosine monophosphate (AMP) and ribose-5-phosphate (R5P).
Reaction: ADP-ribose + H₂O → AMP + Ribose-5-phosphate
In the presence of inorganic pyrophosphate (PPi), NUDT5 can also catalyze the reverse reaction, synthesizing ATP from ADP-ribose.[3][4] This function is particularly important in the nucleus, where NUDT5 contributes to a local ATP pool required for energy-dependent processes like chromatin remodeling.[3][4][5]
Substrate Profile
While ADP-ribose is a primary substrate, NUDT5 exhibits activity towards other modified nucleoside diphosphates, including:
The ability of NUDT5 to hydrolyze oxidized purine nucleoside diphosphates, such as 8-oxo-dGDP, suggests a role in nucleotide pool sanitation, preventing the incorporation of damaged bases into DNA and RNA.[2][8]
Quantitative Data on NUDT5 Activity
The enzymatic activity of NUDT5 has been characterized through kinetic studies, providing valuable quantitative data on its substrate affinity and catalytic efficiency.
Kinetic Parameters for NUDT5 Substrates
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Organism |
| 8-oxo-dGDP | 2.1 | N/A | N/A | Human |
| 8-oxo-dADP | 2.9 | N/A | N/A | Human |
| 2-oxo-dADP | 8.8 | N/A | N/A | Human |
| O-acetyl-ADP-ribose | Similar to ADP-ribose | Similar to ADP-ribose | Similar to ADP-ribose | Mouse |
Note: "N/A" indicates that the data was not available in the searched resources. The kinetic constants for O-acetyl-ADP-ribose are reported to be similar to those for ADP-ribose in mouse NudT5.[9]
Inhibitor Potency
Several small molecule inhibitors of NUDT5 have been developed and characterized. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for assessing their potency.
| Inhibitor | IC₅₀ (µM) | Assay |
| Ibrutinib | 0.837 ± 0.329 | Catalytic Assay |
| Acalabrutinib | > 10 | Catalytic Assay |
| Spebrutinib | > 10 | Catalytic Assay |
| Compound 9 (from[3]) | 0.270 ± 0.027 | Catalytic Assay |
| Nomifensine | Lower than Raloxifene and Tamoxifen | Cell Viability Assay |
| Isoconazole | Lower than Raloxifene and Tamoxifen | Cell Viability Assay |
Key Signaling Pathways Involving NUDT5
NUDT5 plays a significant role in several critical signaling pathways, impacting cell proliferation, survival, and DNA repair.
NUDT5 in the AKT/Cyclin D Signaling Pathway
NUDT5 has been shown to modulate the AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Overexpression of NUDT5 can lead to the activation of AKT, which in turn promotes the expression of Cyclin D1, a key protein for cell cycle progression from G1 to S phase.[9]
Caption: NUDT5 activates the AKT pathway, leading to increased Cyclin D1 and cell proliferation.
NUDT5 in the DNA Damage Response (DDR) Pathway
NUDT5 is intricately linked to the DNA damage response, particularly through its interaction with the PARP/PARG axis. Following DNA damage, PARP enzymes synthesize poly(ADP-ribose) (PAR) chains at the site of the lesion.[7][10] These PAR chains are then catabolized by PARG into free ADP-ribose.[7][10] NUDT5 hydrolyzes this ADP-ribose, contributing to the recycling of AMP and the local production of ATP, which can fuel the energy-requiring processes of DNA repair.[7][10][11]
Caption: NUDT5 in the DNA damage response, metabolizing ADP-ribose to generate ATP for repair.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize NUDT5 function.
NUDT5 Activity Assay using Malachite Green
This colorimetric assay measures the amount of inorganic phosphate released from the NUDT5-catalyzed hydrolysis of a substrate. The phosphate reacts with malachite green and molybdate to form a colored complex that can be quantified spectrophotometrically.[12][13][14][15][16][17][18]
Materials:
-
Recombinant NUDT5 enzyme
-
Substrate (e.g., ADP-ribose)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)[16][17]
-
Malachite Green Reagent B (Malachite green in polyvinyl alcohol)[16]
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Enzyme Reaction:
-
Color Development:
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Determine the concentration of phosphate released using the phosphate standard curve.[17]
-
Calculate the specific activity of NUDT5 (e.g., in nmol of phosphate released per minute per mg of enzyme).
-
Caption: Workflow for the NUDT5 malachite green activity assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[8][19][20]
Materials:
-
Cells expressing NUDT5
-
NUDT5 inhibitor or compound of interest
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-NUDT5 antibody
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the compound of interest or vehicle control for a specified time.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C in 2°C increments for 3 minutes).[19]
-
-
Protein Extraction:
-
Cool the samples on ice.
-
Centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[19]
-
-
Western Blot Analysis:
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble NUDT5 as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]
-
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA) to assess NUDT5 target engagement.
Measurement of NUDT5-Dependent Nuclear ATP Synthesis
This assay quantifies the production of ATP in the nucleus, which is dependent on NUDT5 activity. It often involves the use of a nuclear-targeted luciferase reporter.[1][11]
Materials:
-
Cells co-transfected with a nuclear-targeted luciferase and a control reporter
-
Reagents to induce PARP activity (e.g., DNA damaging agents or hormone stimulation)
-
NUDT5 inhibitor or siRNA against NUDT5
-
Luciferase assay reagents
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture cells and transfect them with the nuclear-targeted luciferase reporter construct.[11]
-
-
Treatment:
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells at different time points after stimulation.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.[11]
-
-
Data Analysis:
-
Normalize the nuclear luciferase signal to the control reporter signal.
-
Compare the luciferase activity in NUDT5-inhibited or knockdown cells to the control cells to determine the extent to which nuclear ATP synthesis is dependent on NUDT5.[11]
-
Caption: Workflow for measuring NUDT5-dependent nuclear ATP synthesis.
Conclusion and Future Directions
NUDT5 is a multifaceted enzyme with a central role in ADP-ribose metabolism. Its involvement in critical cellular processes such as DNA repair and signal transduction, coupled with its dysregulation in cancer, underscores its importance as a therapeutic target. The development of potent and selective NUDT5 inhibitors holds promise for novel cancer therapies, particularly for hormone-dependent breast cancers. Future research will likely focus on further elucidating the complex regulatory mechanisms of NUDT5, identifying novel substrates and interacting partners, and advancing the clinical development of NUDT5-targeted therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the biology of NUDT5 and its potential for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. genecards.org [genecards.org]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of O-acetyl-ADP-ribose as a target for Nudix ADP-ribose hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of ADP-ribose hydrolysis by human NUDT5 from structural and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. sciencellonline.com [sciencellonline.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Investigating the Biological Function of NUDT5 with the Potent Inhibitor TH5427: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUDT5, a member of the Nudix hydrolase superfamily, has emerged as a critical enzyme in cellular metabolism and a promising therapeutic target in oncology.[1][2] This enzyme plays a multifaceted role in maintaining cellular homeostasis, primarily through its function as an ADP-ribose pyrophosphatase.[1] NUDT5 is implicated in nuclear ATP synthesis, chromatin remodeling, and the DNA damage response.[2][3] Dysregulation of NUDT5 expression has been linked to the progression of various cancers, including breast cancer, where it is often overexpressed and associated with a poor prognosis.[1][2]
TH5427 is a potent and selective small molecule inhibitor of NUDT5.[3][4] Its ability to specifically target NUDT5 makes it an invaluable tool for elucidating the enzyme's biological functions and for exploring its therapeutic potential. This technical guide provides an in-depth overview of the biological rationale for targeting NUDT5 and details key experimental protocols for investigating its function using this compound.
Biological Function of NUDT5
NUDT5, also known as NUDIX5, is a pyrophosphatase that catalyzes the hydrolysis of several nucleoside diphosphate derivatives. Its key functions include:
-
ADP-ribose Metabolism and Nuclear ATP Synthesis: NUDT5 hydrolyzes ADP-ribose (ADPR) into AMP and ribose-5-phosphate (R5P).[3] In the nucleus, this process contributes to a localized pool of ATP, which is crucial for energy-dependent processes such as chromatin remodeling and hormone-dependent gene transcription.[3]
-
DNA Damage Response: NUDT5 has been implicated in the response to oxidative DNA damage. It can hydrolyze oxidized purine nucleotide diphosphates like 8-oxo-dGDP, thus preventing their incorporation into DNA and mitigating mutagenesis.[1] Inhibition of NUDT5 can lead to an accumulation of DNA damage markers such as γH2AX and 8-oxo-guanine (8-oxoG).[1]
-
Role in Cancer: NUDT5 is frequently overexpressed in several cancers, including breast, lung, and gastric cancer.[1] Its elevated expression is often correlated with increased tumor proliferation, migration, and invasion.[5] In breast cancer, NUDT5 has been shown to be a critical regulator of triple-negative breast cancer (TNBC) growth.[1] The inhibition of NUDT5 by this compound has been demonstrated to suppress the growth of TNBC cells both in vitro and in vivo.[1]
This compound: A Potent and Selective NUDT5 Inhibitor
This compound has been identified as a highly potent and selective inhibitor of NUDT5, making it an excellent chemical probe to study the enzyme's functions.
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound against NUDT5
| Parameter | Value | Assay Method | Reference |
| IC50 | 29 nM | Malachite Green Assay | [3] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) | Reference |
| MDA-MB-231 | TNBC | Significantly lower than ER-positive cells | [4] |
| MDA-MB-436 | TNBC | Significantly lower than ER-positive cells | [4] |
| MDA-MB-468 | TNBC | Significantly lower than ER-positive cells | [4] |
| BT-20 | TNBC | Significantly lower than ER-positive cells | [4] |
| MCF-7 | ER-positive | Marginally inhibited | [4] |
| ZR-75-1 | ER-positive | Marginally inhibited | [4] |
| T-47D | ER-positive | Marginally inhibited | [4] |
| MDA-MB-361 | ER-positive | Marginally inhibited | [4] |
| MCF-10A | Normal-like | Marginally inhibited | [4] |
| MCF-12A | Normal-like | Marginally inhibited | [4] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying NUDT5 and this compound, the following diagrams are provided.
Caption: NUDT5 signaling in nuclear ATP synthesis and DNA damage response.
Caption: Experimental workflow for investigating NUDT5 with this compound.
Caption: Logical relationship of NUDT5 inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the biological function of NUDT5 using this compound.
NUDT5 Enzymatic Activity Assay (Malachite Green-Based)
This assay measures the enzymatic activity of NUDT5 by detecting the inorganic phosphate (Pi) released from the hydrolysis of ADP-ribose.[6][7]
Materials:
-
Recombinant human NUDT5 protein
-
ADP-ribose (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Malachite Green reagent
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Prepare solutions of NUDT5 and ADP-ribose in assay buffer. The final concentrations will need to be optimized, but starting points can be in the range of 1-5 nM for NUDT5 and 10-50 µM for ADP-ribose.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 10 µL of the NUDT5 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the ADP-ribose substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by adding 20 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to NUDT5 in a cellular context by measuring changes in the thermal stability of the NUDT5 protein.[8][9][10][11]
Materials:
-
Cancer cell line expressing NUDT5 (e.g., MDA-MB-231)
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Anti-NUDT5 primary antibody
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform western blotting using an anti-NUDT5 primary antibody to detect the amount of soluble NUDT5 at each temperature.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for NUDT5. Plot the percentage of soluble NUDT5 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5][12][13]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration.
Immunofluorescence Staining for DNA Damage Markers (γH2AX and 8-oxoG)
This method is used to visualize and quantify the induction of DNA damage in cells following treatment with this compound.[14][15][16][17][18]
Materials:
-
Cancer cell lines cultured on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX and anti-8-oxoG
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with primary antibodies (anti-γH2AX and/or anti-8-oxoG) overnight at 4°C.
-
Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX and 8-oxoG foci per nucleus.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[19][20][21]
Materials:
-
Cancer cell lines
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU primary antibody
-
HRP- or fluorescently-labeled secondary antibody
-
Substrate for detection (e.g., TMB for HRP)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for 24-72 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol to expose the incorporated BrdU.
-
Antibody Incubation:
-
Incubate with an anti-BrdU primary antibody.
-
Wash and incubate with a labeled secondary antibody.
-
-
Detection: Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Normalize the signal to the vehicle control to determine the effect of this compound on cell proliferation.
Conclusion
NUDT5 represents a compelling target for cancer therapy, and this compound is a powerful tool for its investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the intricate biological functions of NUDT5 and to evaluate the therapeutic potential of its inhibition. By combining in vitro enzymatic and biophysical assays with cell-based functional assays, a comprehensive understanding of the role of NUDT5 in cancer can be achieved, paving the way for the development of novel anticancer strategies.
References
- 1. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Whitepaper: The Impact of the NUDT5 Inhibitor TH5427 on Cellular Nucleotide Metabolism and Genomic Integrity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document addresses the cellular impact of TH5427, a potent inhibitor of NUDT5. It is important to note that this compound is not an inhibitor of MTH1. While both are members of the NUDIX hydrolase family, their primary functions and the consequences of their inhibition differ significantly. This paper will focus on the established mechanism of this compound as a NUDT5 inhibitor and its downstream effects on nucleotide-related pathways and cellular homeostasis.
Executive Summary
This compound is a selective small-molecule inhibitor of Nudix hydrolase 5 (NUDT5).[1][2] NUDT5 is a key enzyme in adenosine diphosphate ribose (ADP-ribose) metabolism and has been implicated in hormone-dependent gene regulation and the maintenance of genomic stability.[1][2] Inhibition of NUDT5 by this compound disrupts these processes, leading to significant cellular consequences, particularly in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cellular nucleotide pools—with a focus on ADP-ribose and related molecules—and the resulting effects on DNA integrity and cell proliferation. We present a synthesis of the current understanding, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the study of NUDT5 inhibition.
The Role of NUDT5 in Cellular Metabolism and its Inhibition by this compound
NUDT5 is a pyrophosphatase that hydrolyzes several nucleotide-based substrates. While it has been investigated for a potential role in sanitizing the oxidized nucleotide pool, its most well-characterized function is the hydrolysis of ADP-ribose to generate AMP and ribose-5-phosphate.[1][3] This activity is crucial for regulating the levels of ADP-ribose, a signaling molecule involved in various cellular processes, including DNA repair and chromatin remodeling.[1][2]
Recent studies have also revealed a non-enzymatic role for NUDT5 in regulating purine metabolism. NUDT5 interacts with phosphoribosyl pyrophosphate amidotransferase (PPAT), the rate-limiting enzyme in de novo purine biosynthesis.[4] This interaction helps to balance the de novo and salvage pathways of purine synthesis.[3][4]
This compound is a potent and selective inhibitor of NUDT5 with a reported in vitro IC50 value of 29 nM.[5] It has been shown to effectively engage NUDT5 within cells.[2] By inhibiting NUDT5, this compound disrupts ADP-ribose metabolism and the regulation of purine synthesis, leading to a cascade of cellular events.[1][3]
Impact of this compound on Cellular Nucleotide-Related Processes and Genomic Integrity
The inhibition of NUDT5 by this compound has several well-documented downstream effects on cellular function, particularly in cancer cells.
In hormone-responsive breast cancer cells, NUDT5 plays a critical role in progestin-dependent signaling. It is responsible for generating nuclear ATP from poly(ADP-ribose) (PAR), which is required for chromatin remodeling and subsequent gene expression.[1][2] this compound has been shown to block this nuclear ATP synthesis, thereby inhibiting hormone-dependent gene regulation and cell proliferation.[1][6]
A key consequence of NUDT5 inhibition by this compound in triple-negative breast cancer (TNBC) cells is the accumulation of oxidative DNA damage. Specifically, treatment with this compound leads to an increase in 8-oxo-guanine (8-oxoG) lesions within the DNA. While NUDT5 is not considered a primary sanitizer of the 8-oxo-dGTP pool, its inhibition indirectly leads to a state of increased oxidative stress and DNA damage. This accumulation of 8-oxoG triggers a DNA damage response, as evidenced by the phosphorylation of H2AX (γH2AX).
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound as reported in the literature. Direct quantification of cellular nucleotide pools upon this compound treatment is not extensively documented in publicly available research.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target | Assay | Reference |
|---|---|---|---|---|
| IC50 | 29 nM | NUDT5 | Malachite Green Assay | [5] |
| Cellular Target Engagement (CETSA) | 0.75-2.1 µM | NUDT5 | CETSA |[5] |
Table 2: Cellular Effects of this compound in Breast Cancer Cell Lines
| Cell Line Type | Effect | Observation | Reference |
|---|---|---|---|
| Hormone-responsive (T47D) | Inhibition of Proliferation | Abrogation of progestin-dependent BrdU incorporation | [2] |
| Hormone-responsive (T47D) | Gene Regulation | Blockade of progestin-dependent gene expression | [2] |
| Triple-Negative (TNBC) | Growth Suppression | Significant inhibition of cell growth in vitro and in vivo |
| Triple-Negative (TNBC) | DNA Damage | Increased levels of 8-oxoG and γH2AX | |
Experimental Protocols
The following are representative protocols for assessing the cellular impact of this compound.
This protocol is designed to visualize the induction of oxidative DNA damage and the DNA damage response.
-
Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere. Treat with desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.
-
Fixation and Permeabilization:
-
Wash cells with 1X PBS.
-
Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash three times with 1X PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
DNA Denaturation (for 8-oxoG):
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against 8-oxoG and γH2AX diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash three times with PBST.
-
Incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount coverslips on slides with anti-fade mounting medium.
-
-
Imaging: Visualize using a confocal or fluorescence microscope.
This is a generalized workflow for assessing changes in ADP-ribose levels, which can be quantified using techniques like HPLC or mass spectrometry.
-
Cell Culture and Treatment: Grow cells to the desired confluency and treat with this compound or vehicle control.
-
Metabolite Extraction:
-
Rapidly wash cells with ice-cold PBS.
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Scrape cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation: Dry the metabolite extract under a vacuum or nitrogen stream. Reconstitute in a suitable buffer for analysis.
-
Quantification:
-
HPLC: Separate metabolites using a suitable column (e.g., C18 reverse phase) and detect ADP-ribose by UV absorbance at 260 nm.[8] A standard curve of known ADP-ribose concentrations is used for quantification.[8]
-
LC-MS/MS: For higher sensitivity and specificity, use liquid chromatography coupled with tandem mass spectrometry.
-
-
Data Analysis: Normalize the quantified ADP-ribose levels to cell number or total protein content.
Conclusion
This compound, as a selective inhibitor of NUDT5, offers a valuable tool for probing the complex roles of this enzyme in cellular metabolism and signaling. Its mechanism of action is distinct from that of MTH1 inhibitors, primarily impacting ADP-ribose metabolism, hormone-dependent pathways, and indirectly, the integrity of the genome through the induction of oxidative stress. The resulting increase in 8-oxoG DNA lesions and activation of the DNA damage response underlie its anti-proliferative effects, particularly in certain cancer contexts. Further research is warranted to fully elucidate the quantitative impact of this compound on the broader cellular nucleotide and deoxynucleotide pools and to explore the full therapeutic potential of NUDT5 inhibition.
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - The NUDIX hydrolase NUDT5 regulates thiopurine metabolism and cytotoxicity [jci.org]
- 4. NUDT5 regulates purine metabolism and thiopurine sensitivity by interacting with PPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. listlabs.com [listlabs.com]
The Discovery and Development of TH5427: A Targeted NUDT5 Inhibitor for Breast Cancer Therapy
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
TH5427 is a potent and selective small-molecule inhibitor of Nudix (Nucleoside diphosphate linked moiety X)-type hydrolase 5 (NUDT5), an enzyme implicated in hormone-dependent breast cancer. This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of this compound. It details the screening cascade that led to its identification, its mechanism of action in disrupting progestin signaling, and its pharmacological profile. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of NUDT5 inhibition.
Introduction
Breast cancer remains a significant global health challenge, with hormone-receptor-positive subtypes representing a majority of cases. While endocrine therapies are effective, resistance and disease progression remain critical issues. The identification of novel therapeutic targets and a deeper understanding of the underlying molecular mechanisms driving hormone-dependent cancers are therefore of paramount importance.
NUDT5, a member of the Nudix hydrolase superfamily, has emerged as a promising target in this context.[1] NUDT5 is involved in the hydrolysis of ADP-ribose (ADPR) and has been shown to play a crucial role in nuclear ATP synthesis, which is essential for hormone-dependent chromatin remodeling and gene transcription in breast cancer cells.[2][3] Inhibition of NUDT5, therefore, presents a novel strategy to disrupt the signaling pathways that drive the proliferation of hormone-dependent breast cancers.[4] This guide focuses on this compound, a first-in-class NUDT5 inhibitor, detailing its journey from discovery to a promising preclinical candidate.
Discovery of this compound
The discovery of this compound was the result of a systematic screening and optimization process designed to identify potent and cell-permeable NUDT5 inhibitors.
Screening Cascade
A CETSA (Cellular Thermal Shift Assay)-guided screening funnel was employed to identify and prioritize compounds that could effectively engage NUDT5 within a cellular context.[5] The screening process involved a multi-step approach:
-
High-Throughput Screening (HTS): An initial HTS was performed using an enzyme-coupled malachite green assay to identify compounds that inhibited the enzymatic activity of NUDT5 in vitro.[6]
-
Hit-to-Lead Optimization: Promising hits from the HTS underwent medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. This involved iterative cycles of chemical synthesis and biological testing.
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) was a critical tool to confirm that the optimized compounds could bind to and stabilize NUDT5 in intact cells, a crucial step in validating their potential as cellularly active probes.[5]
The workflow for the discovery of this compound is depicted in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Item - IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
TH5427: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH5427 is a potent and selective small-molecule inhibitor of Nudix hydrolase 5 (NUDT5), a key enzyme implicated in hormone-dependent breast cancer. By targeting NUDT5, this compound disrupts nuclear ATP synthesis, a critical process for chromatin remodeling and gene expression, thereby impeding cancer cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the established experimental protocols for evaluating its inhibitory effects and elucidates its mechanism of action through a detailed signaling pathway. This document is intended to serve as a valuable resource for researchers in oncology, drug discovery, and chemical biology.
Chemical Structure and Properties
This compound, with the chemical name 7-[[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-(piperazine-1-yl)-1H-purine-2,6-dione hydrochloride, is a synthetic compound with a well-defined chemical structure. Its properties have been characterized through various analytical techniques.
Chemical Structure
The chemical structure of this compound is depicted below:
Chemical Formula: C₂₀H₂₀Cl₂N₈O₃·HCl[1]
IUPAC Name: 7-[[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-(piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione hydrochloride
SMILES String: O=C1N(C)C(C(N(CC2=NN=C(C3=CC(Cl)=C(Cl)C=C3)O2)C(N4CCNCC4)=N5)=C5N1C)=O.Cl[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 527.79 g/mol | [1][2] |
| CAS Number | 2253744-57-7 | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble to 10 mM in water and 20 mM in DMSO | [1][2] |
| Appearance | White to off-white solid | |
| Storage | Desiccate at room temperature | [1][2] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of NUDT5, an enzyme that plays a crucial role in the metabolism of ADP-ribose and the generation of nuclear ATP. In the context of hormone-receptor-positive breast cancer, NUDT5 activity is linked to progestin-induced gene expression and cell proliferation.
NUDT5 Inhibition
This compound exhibits a strong inhibitory effect on NUDT5 with a half-maximal inhibitory concentration (IC₅₀) of 29 nM.[3] It displays remarkable selectivity for NUDT5 over other Nudix hydrolases, such as MTH1, with a selectivity of over 650-fold.[2][3]
| Parameter | Value | Reference |
| Target | NUDT5 (Nudix hydrolase 5) | [3] |
| IC₅₀ | 29 nM | [3] |
| Selectivity | >650-fold over MTH1 | [2] |
Mechanism of Action
In hormone-dependent breast cancer cells, progestin signaling triggers the synthesis of poly(ADP-ribose) (PAR) by PARP enzymes. PAR is then hydrolyzed by PARG to produce ADP-ribose. NUDT5 utilizes this ADP-ribose to generate ATP within the nucleus. This nuclear ATP pool is essential for energy-dependent processes such as chromatin remodeling, which is a prerequisite for the transcription of progestin-responsive genes that drive cell proliferation.
This compound, by inhibiting NUDT5, blocks this critical step of nuclear ATP synthesis. The depletion of nuclear ATP prevents the necessary chromatin remodeling, thereby inhibiting the expression of key genes and ultimately halting the proliferation of breast cancer cells.[3][4] The inhibition of NUDT5 by this compound has also been linked to the activation of the AKT/Cyclin D signaling pathway.[3][5]
Signaling Pathway
The following diagram illustrates the signaling pathway involving NUDT5 and the mechanism of action of this compound.
Caption: Mechanism of this compound action in breast cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the activity of this compound.
Synthesis of this compound
A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is not publicly available in the referenced literature. The synthesis of similar 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives often involves multi-step reactions, including the formation of the oxadiazole ring and subsequent functionalization. A general approach might involve the reaction of a diaminouracil derivative with 2,7-dibromo-9-fluorenone, followed by condensation with acenaphthoquinone. However, without a specific published protocol for this compound, researchers are advised to consult specialized medicinal chemistry literature or consider custom synthesis services.
NUDT5 Inhibition Assay (Malachite Green Assay)
The malachite green assay is a colorimetric method used to measure the release of inorganic phosphate, a product of NUDT5's enzymatic activity.
Principle: NUDT5 hydrolyzes ADP-ribose to AMP and ribose-5-phosphate. The released phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be quantified spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-acetate (pH 8.0), 40 mM NaCl, 10 mM MgAc, 0.005% Tween-20, 1 mM DTT.
-
NUDT5 Enzyme Solution: Prepare a working solution of recombinant human NUDT5 in assay buffer.
-
Substrate Solution: Prepare a solution of ADP-ribose in assay buffer.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Malachite Green Reagent: Prepare a solution of malachite green carbinol hydrochloride and ammonium molybdate in sulfuric acid.
-
-
Assay Procedure:
-
Add 25 µL of the NUDT5 enzyme solution to the wells of a 96-well plate.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the wells and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Incubate the plate for 15-30 minutes at room temperature.
-
Stop the reaction and develop the color by adding 10 µL of the malachite green reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NUDT5 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the direct binding of a drug to its target protein in a cellular environment.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HL-60 or T47D) to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble NUDT5 in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble NUDT5 against the temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the association of specific proteins with specific genomic regions. In the context of this compound, it can be used to assess changes in histone displacement, a hallmark of chromatin remodeling.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest (e.g., a specific histone) is immunoprecipitated using a specific antibody. The associated DNA is then purified and analyzed by qPCR or sequencing.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with a vehicle or this compound.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone of interest (e.g., H1 or H3).
-
Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Purify the DNA.
-
-
Analysis:
-
Quantify the amount of specific DNA sequences associated with the immunoprecipitated histone using quantitative PCR (qPCR).
-
Nuclear ATP Synthesis Assay
This assay measures the levels of ATP specifically within the cell nucleus.
Principle: A luciferase-based ATP sensor is targeted to the nucleus. The luminescence signal, which is proportional to the ATP concentration, is measured in response to stimuli and inhibitor treatment.
Protocol:
-
Cell Transfection:
-
Transfect cells with a plasmid encoding a nuclear-localized luciferase.
-
-
Cell Treatment:
-
Treat the transfected cells with this compound or a vehicle control.
-
Stimulate the cells with a progestin (e.g., R5020).
-
-
Luminescence Measurement:
-
Add the luciferase substrate (luciferin).
-
Measure the luminescence signal over time using a luminometer or an imaging system.
-
-
Data Analysis:
-
Compare the luminescence signals between this compound-treated and vehicle-treated cells to determine the effect of the inhibitor on nuclear ATP synthesis.
-
Summary and Future Directions
This compound has emerged as a valuable chemical probe for studying the biological roles of NUDT5 and as a promising lead compound for the development of novel anticancer therapies. Its ability to selectively inhibit NUDT5 and thereby disrupt a key energy supply pathway in the nucleus of hormone-dependent breast cancer cells highlights a novel therapeutic vulnerability.
Future research should focus on a number of key areas:
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts could improve the drug-like properties of this compound, enhancing its bioavailability and in vivo efficacy.
-
Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound will be crucial for its long-term clinical development.
-
Exploration of Combination Therapies: Evaluating the synergistic effects of this compound with other anticancer agents, such as PARP inhibitors or hormone therapies, could lead to more effective treatment strategies.
-
Expansion to Other Cancer Types: Given the role of NUDT5 in other cancers, the therapeutic potential of this compound should be explored in a broader range of malignancies.
The continued investigation of this compound and other NUDT5 inhibitors holds significant promise for advancing our understanding of cancer metabolism and for the development of new, targeted therapies for patients with breast cancer and potentially other cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of the NUDT Enzymes in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
NUDT5: A Novel Therapeutic Target in Breast Cancer - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nudix (Nucleoside Diphosphate linked moiety X)-type Hydrolase 5 (NUDT5) is emerging as a critical enzyme in breast cancer pathogenesis and a promising therapeutic target. Overexpressed in breast tumors, particularly in aggressive subtypes like Triple-Negative Breast Cancer (TNBC), high NUDT5 levels correlate with poor patient prognosis.[1][2][3] NUDT5 functions as a pyrophosphatase, hydrolyzing substrates like ADP-ribose (ADPR) and 8-oxo-dGDP.[1] Its activity is multifaceted, contributing to nuclear ATP synthesis, prevention of oxidative DNA damage, and modulation of oncogenic signaling pathways. In Estrogen Receptor-positive (ER+) breast cancer, NUDT5-driven ATP production is crucial for hormone-dependent chromatin remodeling and gene transcription.[4] In TNBC, its role in sanitizing oxidized nucleotide pools prevents DNA damage and supports cell proliferation.[1] Preclinical studies using the small molecule inhibitor TH5427 have demonstrated potent anti-tumor activity in vitro and in vivo, validating NUDT5 as a druggable target. This guide provides an in-depth overview of the mechanism of NUDT5, preclinical data supporting its inhibition, and detailed protocols for key experimental assays.
NUDT5 Mechanism of Action in Breast Cancer
NUDT5's role in breast cancer is subtype-dependent, primarily revolving around its enzymatic functions in nucleotide metabolism and energy production.
Role in Triple-Negative Breast Cancer (TNBC)
In TNBC, which is characterized by high levels of reactive oxygen species (ROS), NUDT5 plays a crucial cytoprotective role. It hydrolyzes oxidized purine nucleotides like 8-oxo-dGDP, preventing their incorporation into DNA. Inhibition of NUDT5 leads to an accumulation of oxidative DNA lesions, such as 8-oxoguanine (8-oxoG), which triggers a DNA damage response, slows DNA replication, and ultimately suppresses cancer cell proliferation.[1]
Role in Hormone Receptor-Positive (HR+) Breast Cancer
In HR+ breast cancer, NUDT5 is a key regulator of hormone signaling.[4] Following progestin or estrogen stimulation, Poly(ADP-ribose) polymerase (PARP) activity generates ADP-ribose (ADPR). NUDT5 hydrolyzes this ADPR in the nucleus to produce ATP.[4] This localized energy supply is essential for ATP-dependent chromatin remodeling, enabling hormone-driven gene transcription and cell proliferation.[4]
Preclinical Validation and Drug Discovery
The therapeutic potential of targeting NUDT5 has been validated through genetic knockdown and pharmacological inhibition, primarily with the potent small molecule inhibitor this compound.[1]
Rationale for Targeting NUDT5
The rationale for targeting NUDT5 is based on its overexpression in tumors and its critical, non-redundant roles in cancer cell survival and proliferation.
Quantitative Data on NUDT5 Inhibition
Studies have shown that TNBC cell lines are significantly more sensitive to the NUDT5 inhibitor this compound than ER-positive or normal-like breast cell lines.[1]
Table 1: In Vitro Efficacy of NUDT5 Inhibitor this compound
| Cell Line | Breast Cancer Subtype | This compound IC₅₀ (µM) | Data Reference |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative | Significantly Lower | [1] |
| MDA-MB-436 | Triple-Negative | Significantly Lower | [1] |
| MDA-MB-468 | Triple-Negative | Significantly Lower | [1] |
| BT-20 | Triple-Negative | Significantly Lower | [1] |
| MCF-7 | ER-Positive | Higher | [1] |
| MDA-MB-361 | ER-Positive | Higher | [1] |
| T-47D | ER-Positive | Higher | [1] |
| ZR-75-1 | ER-Positive | Higher | [1] |
| MCF-10A | Normal-like | Higher | [1] |
| MCF-12A | Normal-like | Higher | [1] |
Note: Specific IC₅₀ values were presented graphically in the source material, with a clear statistical separation between TNBC and non-TNBC lines.[1]
Table 2: Prognostic Significance of NUDT5 Expression
| Patient Cohort | Cancer Type | Finding | Data Reference |
|---|---|---|---|
| TCGA & METABRIC | Breast Cancer (TNBC) | NUDT5 mRNA is significantly higher in TNBC vs. ER+ tumors and normal tissue. | [1] |
| TCGA | ER-Positive Breast Cancer | High NUDT5 expression is a potential prognostic biomarker for poor outcomes. | [5] |
| Multiple Datasets | Breast Cancer | High NUDT5 expression correlates with worse clinical outcomes. |[1] |
Key Experimental Protocols
A standardized workflow is crucial for evaluating NUDT5 inhibitors.
References
- 1. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openworks.mdanderson.org [openworks.mdanderson.org]
- 4. Frontiers | Identification of NUDT5 Inhibitors From Approved Drugs [frontiersin.org]
- 5. NUDT5 as a novel drug target and prognostic biomarker for ER-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TH5427 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5427 is a potent and selective small molecule inhibitor of Nudix (nucleoside diphosphate linked moiety X)-type hydrolase 5 (NUDT5).[1][2] NUDT5 is a key enzyme in ADP-ribose metabolism and has been implicated in hormone-dependent gene regulation and proliferation in breast cancer cells.[3][4] this compound exerts its effects by blocking progestin-dependent, Poly(ADP-ribose) (PAR)-derived nuclear ATP synthesis, which subsequently inhibits chromatin remodeling, gene expression, and proliferation in cancer cells.[4][5] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to investigate its therapeutic potential.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of NUDT5.[1] NUDT5 is responsible for the hydrolysis of ADP-ribose, a product of PAR degradation by PARG. This process is crucial for the generation of nuclear ATP, which is required for energy-dependent processes such as chromatin remodeling and gene transcription, particularly in hormone-stimulated breast cancer cells.[3][5] By inhibiting NUDT5, this compound disrupts this nuclear ATP supply, leading to a downstream cascade of events that culminate in the suppression of cancer cell growth.[4][5] While NUDT5 has also been linked to the sanitation of oxidized nucleotide pools, studies with this compound suggest its primary role in cancer cell proliferation is related to ADP-ribose metabolism.[3]
Signaling Pathway
The signaling pathway affected by this compound primarily involves hormone-dependent gene regulation. In breast cancer cells, progestin signaling leads to the activation of Poly(ADP-ribose) polymerase (PARP), which synthesizes PAR. PAR is then hydrolyzed by PARG to produce ADP-ribose. NUDT5 converts this ADP-ribose into AMP and ribose-5-phosphate, contributing to the nuclear ATP pool. This ATP is essential for chromatin remodeling enzymes to alter chromatin structure and allow for the transcription of pro-proliferative genes. This compound's inhibition of NUDT5 disrupts this pathway at a critical step.
Quantitative Data
The following tables summarize the inhibitory concentrations of this compound in various assays and cell lines.
Table 1: In Vitro Enzymatic Inhibition
| Target | Assay | IC50 | Selectivity |
| NUDT5 | Malachite Green | 29 nM[1][2][5] | >650-fold over MTH1[1] |
| MTH1 | Dose-response | 20 µM[5] |
Table 2: Half-maximal Inhibitory Concentrations (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Significantly lower than ER-positive lines | [6] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Significantly lower than ER-positive lines | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Significantly lower than ER-positive lines | [6] |
| BT-20 | Triple-Negative Breast Cancer | Significantly lower than ER-positive lines | [6] |
| MCF-7 | ER-Positive Breast Cancer | Higher than TNBC lines | [6] |
| MDA-MB-361 | ER-Positive Breast Cancer | Higher than TNBC lines | [6] |
| T-47D | ER-Positive Breast Cancer | Higher than TNBC lines | [6] |
| ZR-75-1 | ER-Positive Breast Cancer | Higher than TNBC lines | [6] |
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To prepare and treat cancer cell lines with this compound for downstream assays.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Tocris, Cat. No. 6534 or MedchemExpress, Cat. No. HY-111585A)[6]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. A recommended concentration for cellular use is up to 1.5 µM.[7] For initial studies, a concentration of 10 µM has been used.[6][8]
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere overnight.
-
Remove the old medium and replace it with a medium containing the desired concentration of this compound or a DMSO vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT or Cell Counting)
Objective: To assess the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or a hemocytometer/automated cell counter
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol (Cell Counting):
-
Treat ER-positive (e.g., MCF7, ZR-75-1) and TNBC (e.g., MDA-MB-231, MDA-MB-436) cell lines with 10 µM this compound or DMSO control.[8]
-
Count the cells on days 1, 3, 5, and 7 using a hemocytometer or an automated cell counter.[8]
-
Plot the cell number against time to generate growth curves.
Immunofluorescence Staining for DNA Damage Markers
Objective: To visualize the effect of NUDT5 inhibition on DNA damage markers like γH2AX and 8-oxo-guanine (8-oxoG).
Materials:
-
Cells cultured on coverslips and treated with this compound
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-γH2AX, anti-8-oxoG)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the in vitro effects of this compound.
Troubleshooting
-
Low Potency: If this compound shows lower than expected potency, ensure the compound is fully dissolved and has not degraded. A large cellular potency offset has been noted, with in vitro IC50 being much lower than cellular target engagement concentrations.[7]
-
Cell Line Variability: The effect of this compound can be cell-line dependent. It has shown more significant growth suppression in triple-negative breast cancer cell lines compared to ER-positive lines.[6]
-
Off-Target Effects: While highly selective for NUDT5 over MTH1, at high concentrations (100 µM), this compound can inhibit other NUDIX enzymes like MTH1, dCTPase, NUDT12, and NUDT14.[5] It is recommended to use the lowest effective concentration to minimize potential off-target effects.
Conclusion
This compound is a valuable research tool for investigating the role of NUDT5 in cancer biology. Its specific mechanism of action in disrupting nuclear ATP synthesis provides a unique avenue for exploring novel therapeutic strategies, particularly in hormone-dependent and triple-negative breast cancers. The protocols outlined in these application notes provide a framework for conducting robust in vitro studies to further elucidate the cellular effects of this compound.
References
- 1. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for TH5427 in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of targeted therapies such as hormone therapy or HER2 inhibitors.[1] Recent research has identified novel therapeutic targets within TNBC, including the NUDIX (Nucleoside Diphosphate linked moiety X)-type motif 5 (NUDT5) hydrolase.[2][3] NUDT5 is overexpressed in TNBC and plays a critical role in preventing oxidative DNA damage, thereby promoting cancer cell survival and proliferation.[2][3]
TH5427 is a potent and selective small molecule inhibitor of NUDT5.[4][5][6] In TNBC cells, inhibition of NUDT5 by this compound leads to an accumulation of oxidative DNA lesions, specifically 8-oxo-guanine (8-oxoG), which triggers a DNA damage response, impairs DNA replication, and ultimately suppresses cell proliferation.[2][3] These application notes provide a comprehensive guide for utilizing this compound in TNBC cell line research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action of this compound in TNBC
This compound exerts its anti-proliferative effects in TNBC cells by targeting the NUDT5 enzyme. The proposed signaling pathway is as follows:
Caption: Mechanism of this compound in TNBC cells.
Data Presentation
This compound has demonstrated significant and selective growth suppression in TNBC cell lines.
| Cell Line | Subtype | This compound IC50 | Reference |
| MDA-MB-231 | Triple-Negative | Significantly lower than ER-positive cell lines | [2] |
| MDA-MB-436 | Triple-Negative | Significantly lower than ER-positive cell lines | [2] |
| MDA-MB-468 | Triple-Negative | Significantly lower than ER-positive cell lines | [2] |
| BT-20 | Triple-Negative | Significantly lower than ER-positive cell lines | [2] |
| MCF-7 | ER-positive | Marginal growth inhibition | [2] |
| ZR-75-1 | ER-positive | Marginal growth inhibition | [2] |
| MCF-10A | Normal-like | Marginal growth inhibition | [2] |
| MCF-12A | Normal-like | Marginal growth inhibition | [2] |
Note: Specific IC50 values are often found in supplementary data of publications. The provided information is based on the text of the cited research.[2] A concentration of 10 µM this compound has been shown to effectively suppress the growth of TNBC cell lines in vitro.[2][7] For in vivo xenograft models using MDA-MB-231 cells, a dose of 50 mg/kg has been utilized.[7]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in TNBC cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed TNBC cells into 96-well plates at a density of 4,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: BrdU Cell Proliferation Assay
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA to quantify cell proliferation.
Materials:
-
TNBC cell lines
-
Complete culture medium
-
This compound
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with desired concentrations of this compound as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling medium and add Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add TMB substrate. Incubate until color development is sufficient.
-
Measurement: Add Stop Solution and measure the absorbance at 450 nm.
Protocol 3: Western Blot Analysis for γH2AX
This protocol is used to detect the phosphorylation of H2AX (γH2AX), a marker of DNA damage response.
Materials:
-
TNBC cell lines
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Protocol 4: Immunofluorescence Staining for 8-oxoG
This protocol allows for the visualization of 8-oxoG accumulation in the nucleus of TNBC cells.
Materials:
-
TNBC cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Anti-8-oxoG primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound.
-
Fixation: Wash with PBS and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-8-oxoG antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain with DAPI. Mount the coverslips on microscope slides with antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Caption: General workflow for immunofluorescence staining.
Conclusion
This compound represents a promising targeted therapeutic agent for triple-negative breast cancer by exploiting the reliance of these cancer cells on NUDT5 for managing oxidative stress. The provided protocols offer a robust framework for researchers to investigate the efficacy and mechanism of action of this compound in TNBC cell lines, contributing to the development of novel treatment strategies for this challenging disease.
References
- 1. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. cohesionbio.com [cohesionbio.com]
- 5. Clonogenic Assay [bio-protocol.org]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with TH5427
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within the complex environment of a cell. The assay is predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, can alter the thermal stability of its target protein. This change in thermal stability, observed as a shift in the protein's melting temperature (Tm), serves as a direct indicator of target engagement.
TH5427 is a potent and selective inhibitor of Nudix hydrolase 5 (NUDT5), an enzyme implicated in ADP-ribose metabolism and hormone signaling pathways, particularly in the context of breast cancer.[1][2][3] CETSA has been a pivotal tool in the identification and optimization of this compound as a lead compound, confirming its direct interaction with NUDT5 in a cellular context.[4][5]
These application notes provide a detailed protocol for performing a CETSA experiment to evaluate the target engagement of this compound with NUDT5 in cultured cells.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a reference for experimental design and data interpretation.
| Parameter | Value | Assay | Cell Lines | Reference(s) |
| In Vitro IC50 | 29 nM | Malachite Green Assay | - | [1][6] |
| Cellular Target Engagement (EC50) | 0.75 - 2.1 µM | CETSA and DARTS | HL-60, T47D | [1] |
| Recommended Cellular Concentration | Up to 1.5 µM | - | HL-60, T47D | [1] |
Signaling Pathway of NUDT5 and Inhibition by this compound
NUDT5 plays a crucial role in nuclear ADP-ribose (ADPR) metabolism. It hydrolyzes ADPR, a product of poly(ADP-ribose) polymerase (PARP) activity, to generate nuclear ATP. This localized ATP production is essential for energy-dependent cellular processes such as chromatin remodeling and the regulation of gene expression, particularly in response to hormonal stimuli like progestin in breast cancer cells. By inhibiting NUDT5, this compound disrupts this pathway, leading to a reduction in nuclear ATP synthesis, which in turn blocks subsequent chromatin remodeling and gene transcription.[2][4]
Caption: NUDT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for CETSA
The CETSA protocol can be broadly divided into two main experimental formats: the melt curve experiment to determine the optimal temperature for the isothermal dose-response fingerprint (ITDRF) experiment, and the ITDRF experiment itself to determine the potency of target engagement (EC50).
Caption: A generalized workflow for a Cellular Thermal Shift Assay experiment.
Experimental Protocols
This section provides detailed protocols for performing CETSA with this compound to determine its engagement with NUDT5.
Part 1: CETSA Melt Curve
Objective: To determine the melting temperature (Tm) of NUDT5 in the presence and absence of this compound.
Materials:
-
T47D or HL-60 cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermocycler
-
Microcentrifuge (capable of >20,000 x g)
-
Reagents and equipment for Western blotting (lysis buffer, BCA assay reagents, SDS-PAGE gels, PVDF membrane, primary antibody against NUDT5, loading control antibody e.g., GAPDH or β-actin, HRP-conjugated secondary antibody, ECL substrate).
Procedure:
-
Cell Culture: Culture T47D or HL-60 cells in their recommended complete medium until they reach 70-80% confluency.
-
Cell Harvesting: Harvest the cells and wash them once with PBS. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail to a final concentration of 1-2 x 107 cells/mL.
-
Compound Treatment: Divide the cell suspension into two aliquots. Treat one aliquot with this compound to a final concentration of 10 µM and the other with an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 37°C with gentle agitation.
-
Aliquoting: Aliquot 50-100 µL of the cell suspension from each treatment group into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermocycler and heat them for 3 minutes across a temperature range (e.g., 40°C to 70°C in 2-3°C increments). A recommended range for NUDT5 is 45-65°C. Immediately after the heat challenge, cool the tubes to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles. This involves freezing the samples in liquid nitrogen and thawing them at room temperature or in a 37°C water bath.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay. Normalize the protein concentration of all samples with lysis buffer. Add Laemmli buffer to the normalized samples and boil for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NUDT5 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for NUDT5 and the loading control using densitometry software.
-
Normalize the NUDT5 band intensity to the loading control for each sample.
-
For each treatment group, plot the normalized NUDT5 intensity against the corresponding temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A shift in the Tm to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization.
-
Part 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
Objective: To determine the EC50 of this compound for NUDT5 target engagement.
Procedure:
-
Determine Optimal Temperature: From the melt curve data (Part 1), select a single temperature that results in approximately 50-70% denaturation of NUDT5 in the vehicle-treated group. This temperature will be used for the heat challenge in the ITDRF experiment.
-
Cell Preparation: Harvest and resuspend cells as described in Part 1.
-
Dose-Response Treatment: Prepare a serial dilution of this compound in culture medium or PBS (e.g., from 0.01 µM to 30 µM). Include a vehicle control (DMSO).
-
Compound Incubation: Aliquot the cell suspension into PCR tubes and add the different concentrations of this compound or vehicle. Incubate for 1 hour at 37°C.
-
Heat Challenge: Heat all samples at the pre-determined optimal temperature for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis, Fractionation, and Western Blotting: Follow steps 6-9 from the CETSA Melt Curve protocol.
-
Data Analysis:
-
Quantify and normalize the NUDT5 band intensities as described previously.
-
Plot the normalized NUDT5 band intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal stabilization of NUDT5.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak NUDT5 Signal | Low protein expression in the chosen cell line. Inefficient antibody. | Use a cell line with known high NUDT5 expression. Validate the primary antibody for specificity and optimal dilution. |
| High Variability Between Replicates | Inconsistent cell numbers. Uneven heating. Incomplete lysis. | Ensure accurate cell counting and aliquoting. Use a calibrated thermocycler. Ensure complete and consistent freeze-thaw cycles. |
| No Thermal Shift Observed | This compound is inactive or used at too low a concentration. Incorrect temperature range for the melt curve. | Verify the activity and concentration of the this compound stock. Broaden the temperature range in the melt curve experiment. |
| Inconsistent Loading Control | Pipetting errors during sample loading. | Use a reliable loading control and ensure careful and accurate pipetting. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Application Notes and Protocols for Western Blot Analysis Following TH5427 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5427 is a potent and selective inhibitor of Nudix (Nucleoside diphosphate linked moiety X)-type hydrolase 5 (NUDT5).[1] NUDT5 is a key enzyme in ADP-ribose metabolism and has been identified as a critical regulator in hormone-dependent breast cancer.[2][3] In response to hormonal stimulation, Poly(ADP-ribose) polymerase (PARP) generates poly(ADP-ribose) (PAR), which is then catabolized into ADP-ribose. NUDT5 subsequently converts ADP-ribose into nuclear ATP. This localized ATP production is essential for chromatin remodeling, enabling the transcriptional regulation of genes that drive cell proliferation.[1][4] By inhibiting NUDT5, this compound disrupts this pathway, leading to a reduction in nuclear ATP synthesis, suppression of hormone-dependent gene expression, and ultimately, an anti-proliferative effect in cancer cells.[3]
These application notes provide a detailed protocol for performing Western blot analysis to investigate the downstream effects of this compound treatment on key signaling proteins.
Data Presentation
The following tables summarize the expected quantitative changes in protein expression and phosphorylation following this compound treatment, based on current literature. These tables are intended to serve as a guide for data interpretation. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Table 1: Effect of this compound on NUDT5 and Proliferation Marker Expression
| Target Protein | Treatment | Fold Change vs. Control (Vehicle) | Reference |
| NUDT5 | This compound | No significant change | [5] |
| Ki67 | This compound | Decreased | [5] |
Table 2: Anticipated Effects of this compound on Downstream Signaling Pathways
| Target Protein | Treatment | Expected Change in Expression/Phosphorylation | Reference |
| p-AKT (S473) | This compound | Decreased | [6] |
| Total AKT | This compound | No significant change | [6] |
| Cyclin D1 | This compound | Decreased | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NUDT5 signaling pathway and the experimental workflow for Western blot analysis after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-proliferative Effects of TH5427 on MCF-7 Breast Cancer Cells
Introduction
TH5427 is a potent and selective small molecule inhibitor of NUDT5 (Nudix Hydrolase 5), an enzyme implicated in ADP-ribose metabolism and the regulation of hormone-dependent gene expression in breast cancer.[1][2] NUDT5 has been identified as a critical regulator of progestin-dependent nuclear ATP synthesis, which is essential for chromatin remodeling, gene regulation, and subsequent proliferation in hormone-receptor-positive breast cancer cells.[1] The MCF-7 cell line is an estrogen receptor (ER) positive, progesterone receptor (PR) positive, and human epidermal growth factor receptor 2 (HER2) negative cell line, making it a valuable model for studying hormone-dependent breast cancers.
Recent studies have indicated that while this compound significantly suppresses the growth of triple-negative breast cancer (TNBC) cells, its effect on ER-positive cell lines like MCF-7 is less pronounced.[3] Investigations have shown that the depletion of NUDT5 has a minimal impact on the growth of ER-positive breast cancer cells, with only a modest reduction observed in MCF-7 cells.[3] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound on MCF-7 cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Signaling Pathway of NUDT5 Inhibition by this compound
In hormone-receptor-positive breast cancer cells such as MCF-7, progestin signaling can lead to the activation of Poly(ADP-ribose) polymerase (PARP). PARP utilizes NAD+ to generate poly(ADP-ribose) (PAR), which is then catabolized into ADP-ribose (ADPR). The NUDT5 enzyme hydrolyzes ADPR, contributing to the generation of nuclear ATP. This nuclear ATP is crucial for energy-dependent processes like chromatin remodeling, which in turn facilitates the expression of genes that drive cell proliferation. This compound acts by directly inhibiting the enzymatic activity of NUDT5, thereby blocking the production of nuclear ATP derived from PAR. This disruption of nuclear energy metabolism is hypothesized to interfere with gene regulation and subsequently inhibit cell proliferation. Additionally, NUDT5 expression has been linked to the activation of the AKT/Cyclin D signaling pathway, which is a key driver of cell cycle progression.[4]
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the NUDT Enzymes in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TH5427 in DNA Damage Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5427 is a potent and selective small molecule inhibitor of Nudix hydrolase 5 (NUDT5), an enzyme implicated in ADP-ribose metabolism and the cellular response to DNA damage.[1][2] By inhibiting NUDT5, this compound serves as a valuable chemical probe to investigate the roles of this enzyme in various cellular processes, particularly in the context of cancer biology and the DNA damage response (DDR).[1][3] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cells, with a focus on its impact on DNA damage, cell proliferation, and related signaling pathways.
Mechanism of Action
This compound competitively binds to the active site of NUDT5, inhibiting its enzymatic activity.[4] NUDT5 is known to hydrolyze ADP-ribose and has been suggested to play a role in sanitizing oxidized nucleotide pools, although its primary role in the DDR appears to be linked to its function in nuclear ATP synthesis and ADP-ribose metabolism.[2][4] In the context of hormone-dependent breast cancer, NUDT5 inhibition by this compound has been shown to block progestin-dependent, PAR-derived nuclear ATP synthesis, which in turn impairs chromatin remodeling and gene regulation.[2][5] In triple-negative breast cancer (TNBC), this compound treatment leads to an accumulation of oxidative DNA lesions, such as 8-oxo-guanine (8-oxoG), triggering a DNA damage response and inhibiting cell proliferation.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Value | Cell Lines/System | Reference |
| Biochemical IC50 (NUDT5) | 29 nM | Purified human NUDT5 | [1] |
| Recommended Cellular Concentration | Up to 1.5 µM | HL-60, T47D | [1] |
| Cellular Target Engagement (CETSA) | 0.75 - 2.1 µM | Not specified | [1] |
| In Vitro Growth Inhibition (IC50) | |||
| TNBC Cell Lines | [3] | ||
| MDA-MB-231 | Significantly lower than ER+ | MDA-MB-231 | [3] |
| MDA-MB-436 | Significantly lower than ER+ | MDA-MB-436 | [3] |
| MDA-MB-468 | Significantly lower than ER+ | MDA-MB-468 | [3] |
| BT-20 | Significantly lower than ER+ | BT-20 | [3] |
| ER-positive Cell Lines | [3] | ||
| MCF-7 | Higher than TNBC lines | MCF-7 | [3] |
| MDA-MB-361 | Higher than TNBC lines | MDA-MB-361 | [3] |
| T-47D | Higher than TNBC lines | T-47D | [3] |
| ZR-75-1 | Higher than TNBC lines | ZR-75-1 | [3] |
| Normal-like Breast Cell Lines | [3] | ||
| MCF-10A | Higher than TNBC lines | MCF-10A | [3] |
| MCF-12A | Higher than TNBC lines | MCF-12A | [3] |
| In Vivo Tumor Growth Inhibition | 50 mg/kg (i.p., 5x/week) | MDA-MB-231 xenografts | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in the DNA damage response.
Caption: A typical experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-436 for TNBC; MCF-7, ZR-75-1 for ER-positive)[3]
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 12-well or 96-well)
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., BrdU, MTS)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
The following day (Day 1), treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO control.[3]
-
Incubate the cells for the desired time points (e.g., 1, 3, 5, and 7 days).[6]
-
At each time point, harvest the cells by trypsinization.
-
Count the viable cells using a hemocytometer with Trypan Blue exclusion or an automated cell counter.
-
Alternatively, for a higher throughput method, use a proliferation assay kit according to the manufacturer's instructions.
-
Plot the cell number or absorbance values against time to generate growth curves.
-
To determine the IC50, perform a dose-response experiment and analyze the data using non-linear regression.[3]
Protocol 2: Immunofluorescence Staining for 8-oxoG and γH2AX
This protocol allows for the visualization and quantification of oxidative DNA damage (8-oxoG) and DNA double-strand breaks (γH2AX) following this compound treatment.[3]
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound and DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-8-oxoG and anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound or DMSO as described in Protocol 1 for a suitable duration (e.g., 24-48 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
The next day, wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope and quantify the fluorescence intensity of 8-oxoG and the number of γH2AX foci per nucleus.
Protocol 3: DNA Fiber Assay
This assay is used to assess the impact of this compound on DNA replication fork progression.[3]
Materials:
-
Cells in culture
-
This compound and DMSO
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (e.g., PBS)
-
Primary antibodies: anti-CldU and anti-IdU
-
Fluorescently labeled secondary antibodies
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Pulse-label the cells with CldU (e.g., 25 µM) for a specific duration (e.g., 20-30 minutes).
-
Wash the cells and then pulse-label with IdU (e.g., 250 µM) for a similar duration.
-
Harvest the cells and resuspend in PBS.
-
Mix a small volume of the cell suspension with lysis buffer on a microscope slide.
-
Allow the DNA to spread down the slide by tilting it.
-
Air-dry the slides and fix the DNA fibers with a methanol:acetic acid (3:1) solution.
-
Denature the DNA with 2.5 M HCl for 1 hour.
-
Block the slides with blocking buffer.
-
Incubate with primary antibodies against CldU and IdU.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the slides and acquire images using a fluorescence microscope.
-
Measure the length of the CldU and IdU tracks to determine the rate of replication fork progression.
Conclusion
This compound is a powerful tool for elucidating the role of NUDT5 in the DNA damage response and cancer cell biology. The protocols outlined above provide a framework for investigating the cellular effects of this inhibitor. Researchers are encouraged to optimize these protocols for their specific cell systems and experimental questions. Further exploration of this compound's effects in combination with other DNA damaging agents or DDR inhibitors may reveal novel therapeutic strategies.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for TH5427 Stock Solution Preparation
Topic: Preparation of TH5427 Stock Solution for Experimental Use Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective small-molecule inhibitor of Nudix Hydrolase 5 (NUDT5), with an IC50 of 29 nM.[1][2][3][4] It demonstrates high selectivity, with over 650-fold preference for NUDT5 compared to MTH1.[1][5][6] The mechanism of action involves the inhibition of NUDT5-mediated hydrolysis of ADP-ribose (ADPR). In hormone-dependent breast cancer cells, this leads to the blockage of progestin-dependent nuclear ATP synthesis, which is crucial for chromatin remodeling, gene regulation, and cellular proliferation.[2][6][7][8] These characteristics make this compound a valuable chemical probe for studying NUDT5 biology and its role in cancer.[6][9]
Physicochemical and Solubility Data
Proper preparation of a stock solution is critical for ensuring experimental reproducibility. The following table summarizes the key properties of this compound hydrochloride. Note that the molecular weight can vary slightly between batches due to hydration.[1][4]
| Property | Value | Source(s) |
| Chemical Name | This compound Hydrochloride | [2][5] |
| Target | Nudix Hydrolase 5 (NUDT5) | [3][9] |
| IC50 | 29 nM | [1][4] |
| Molecular Weight (HCl) | 527.79 g/mol (Batch-dependent) | [1][4][5] |
| Formula (HCl) | C₂₀H₂₀Cl₂N₈O₃·HCl | [1][5] |
| Max Solubility in DMSO | 20 mM (10.56 mg/mL) | [1][4] |
| Max Solubility in Water | 10 mM (5.28 mg/mL) | [1][4][5] |
| Purity | ≥98% (HPLC) | [1][5] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which is the recommended solvent for achieving maximum solubility.
Materials and Equipment:
-
This compound hydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-analysis Calculation: Before weighing, calculate the required volume of DMSO. The calculation is based on the desired concentration (10 mM) and the mass of the this compound powder.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example for 1 mg of this compound (MW = 527.79):
-
Volume (L) = 0.001 g / (527.79 g/mol x 0.010 mol/L) = 0.000189 L
-
Volume (µL) = 189 µL
-
-
Note: Always refer to the batch-specific molecular weight provided on the product's Certificate of Analysis for the most accurate calculation.
-
-
Weighing: Carefully weigh the desired amount of this compound hydrochloride powder (e.g., 1 mg or 5 mg) using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Solubilization: Add the calculated volume of sterile DMSO to the vial containing the this compound powder. For instance, add 189 µL of DMSO to 1 mg of this compound to achieve a 10 mM concentration.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Stock Solution Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[10]
-
Long-term storage: Store aliquots at -80°C for up to one year.[10]
-
Short-term storage: For frequent use, store at -20°C for up to one month.[10]
-
The solid compound should be stored desiccated at room temperature.[1][5]
-
Reconstitution Table for this compound Hydrochloride (MW = 527.79)
This table provides the required volume of solvent to prepare various stock solution concentrations from standard masses of the compound.[1]
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 0.2 mM | 9.47 mL | 47.37 mL | 94.73 mL |
| 1 mM | 1.89 mL | 9.47 mL | 18.95 mL |
| 2 mM | 0.95 mL | 4.74 mL | 9.47 mL |
| 10 mM | 0.19 mL | 0.95 mL | 1.89 mL |
| 20 mM (DMSO) | 0.095 mL | 0.47 mL | 0.95 mL |
Protocol for Preparing Working Solutions for Cell-Based Assays
The primary stock solution must be further diluted in a cell culture medium to prepare the final working solution. Recommended concentrations for cellular assays typically range up to 1.5 µM[9], although concentrations as high as 10 µM have been used.[11]
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and potential DMSO toxicity in cell cultures, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in a sterile culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of the cell culture medium to achieve the desired experimental concentration.
-
Example for a 1 µM final concentration from a 10 mM stock:
-
Perform a 1:10,000 dilution. For 10 mL of final medium, add 1 µL of the 10 mM stock solution.
-
-
DMSO Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as was used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.
-
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
This diagram provides a simplified overview of the cellular pathway targeted by this compound in hormone-stimulated breast cancer cells.
Caption: this compound inhibits NUDT5, blocking ATP synthesis and proliferation.
References
- 1. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TH 5427 | DNA Repair Protein | MOLNOVA [molnova.com]
- 4. bio-techne.com [bio-techne.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. selleckchem.com [selleckchem.com]
- 11. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xenograft Tumor Growth Inhibition by TH5427
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TH5427, a potent and selective inhibitor of NUDT5 (Nudix Hydrolase 5), in suppressing the growth of xenograft tumors. The provided protocols offer detailed methodologies for key experiments to evaluate the efficacy of this compound in a preclinical setting.
Introduction
This compound is a small molecule inhibitor that targets NUDT5, an enzyme implicated in ADP-ribose metabolism and the response to oxidative stress.[1][2] In various cancer models, particularly triple-negative breast cancer (TNBC), NUDT5 is overexpressed and plays a crucial role in preventing oxidative DNA damage, thereby promoting cancer cell proliferation.[3][4] By inhibiting NUDT5, this compound disrupts these protective mechanisms, leading to an accumulation of oxidative DNA lesions, induction of the DNA damage response, and subsequent inhibition of tumor cell growth.[3][4] Preclinical studies using xenograft models have demonstrated the in vivo efficacy of this compound in curbing tumor progression.[1]
Mechanism of Action of this compound
This compound functions by selectively inhibiting the enzymatic activity of NUDT5. This inhibition leads to a cascade of intracellular events that ultimately suppress cancer cell proliferation. The key steps in the proposed mechanism of action are:
-
Inhibition of NUDT5: this compound directly binds to and inhibits NUDT5, preventing it from hydrolyzing its substrates, including 8-oxo-dGTP and ADP-ribose.
-
Increased Oxidative DNA Damage: The inhibition of NUDT5 leads to an accumulation of the mutagenic oxidized nucleotide 8-oxo-guanine (8-oxoG) in the nucleus.[3][4]
-
DNA Damage Response (DDR) Activation: The increase in 8-oxoG triggers a DNA damage response, characterized by the activation of DNA repair pathways.[3][4]
-
Inhibition of DNA Replication and Proliferation: The persistent DNA damage and activated DDR interfere with DNA replication, leading to a halt in the cell cycle and a suppression of cancer cell proliferation.[3][4]
Caption: Mechanism of action of this compound in cancer cells.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from a representative xenograft study investigating the effect of this compound on tumor growth.
| Parameter | Vehicle Control | This compound Treated |
| Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) | MDA-MB-231 (Triple-Negative Breast Cancer) |
| Animal Model | Nude Mice | Nude Mice |
| Dosage | Vehicle | 50 mg/kg |
| Administration | Intraperitoneal (i.p.) injection, 5 times per week | Intraperitoneal (i.p.) injection, 5 times per week |
| Endpoint | Tumor volume of 1000 mm³ | Tumor volume of 1000 mm³ |
| Tumor Growth | - | Significantly inhibited (p < 0.001) |
| Ki67 Positivity | High | Significantly reduced |
Data synthesized from a study by Qian et al.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines in vitro.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Xenograft Tumor Growth Inhibition Study
This protocol describes the in vivo evaluation of this compound's anti-tumor activity.
Caption: Experimental workflow for a xenograft study.
Materials:
-
MDA-MB-231 cells
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
This compound
-
Vehicle solution
-
Calipers for tumor measurement
-
Anesthetic
-
Surgical tools for tumor excision
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank or orthotopically into the mammary fat pad.[5]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) and the vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., 5 times per week).[1]
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint (e.g., 1000 mm³ in volume) or signs of excessive morbidity are observed.[1]
-
Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry.
Immunohistochemistry (IHC) for Ki67
This protocol is for detecting the proliferation marker Ki67 in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against Ki67
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary Ki67 antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.
-
Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei (blue).
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope and quantify the percentage of Ki67-positive cells (cells with brown-stained nuclei) in the tumor sections.
Conclusion
This compound represents a promising therapeutic agent for cancers with high NUDT5 expression, such as triple-negative breast cancer. The protocols outlined above provide a framework for researchers to investigate the in vitro and in vivo efficacy of this compound and to further elucidate its mechanism of action. The significant inhibition of xenograft tumor growth observed in preclinical models warrants further investigation of this compound in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth. [escholarship.org]
- 5. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting TH5427 insolubility in aqueous solutions
Welcome to the technical support center for TH5427. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrochloride precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for many small molecules, even those with some water solubility. Here are several steps you can take to address this:
-
Decrease the final concentration: The most common reason for precipitation is exceeding the compound's solubility limit in the final aqueous medium. Try lowering the final concentration of this compound in your assay.
-
Optimize DMSO concentration: While this compound hydrochloride has some water solubility, using a DMSO stock is common. Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize cytotoxicity.[1] However, for some experimental setups, a slightly higher but still cell-tolerated DMSO concentration might be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of your aqueous solution, perform a stepwise dilution.[1] First, create an intermediate dilution of the DMSO stock in a small volume of your buffer or media. Then, add this intermediate dilution to the final volume.[1]
-
Increase Mixing: Add the this compound stock solution dropwise to the aqueous solution while gently vortexing or swirling.[1] This rapid and thorough mixing can prevent localized high concentrations that are prone to precipitation.[1]
-
Warm the Medium: Gently warming your buffer or cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[1]
Q2: What are the recommended stock solution concentrations and solvents for this compound hydrochloride?
A2: this compound hydrochloride has good solubility in both water and DMSO.[2]
For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous experimental medium.
Q3: How should I store my this compound hydrochloride stock solutions?
A3: Proper storage is crucial to maintain the stability and integrity of this compound.
-
Solid Form: Desiccate at room temperature.
-
DMSO or Water Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage.
Q4: I suspect my this compound is degrading in my assay medium. How can I confirm this?
A4: Degradation can lead to a loss of activity. To check for this:
-
Perform a time-course experiment: Measure the activity of this compound at different time points after its addition to the assay medium. A decrease in inhibitory activity over time can indicate instability.[3]
-
Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and concentration of the compound in your solution over time.
Troubleshooting Guides
Issue: Persistent Precipitation of this compound in Cell Culture Media
If you have tried the initial steps in the FAQ and are still observing precipitation, consider the following advanced troubleshooting strategies:
-
Use of Excipients: For particularly challenging formulations, the use of solubility-enhancing excipients can be explored. These are substances added to a formulation to improve the solubility and stability of the active pharmaceutical ingredient (API).[4][5]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronics can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions.[7][8]
-
Polymers: Biocompatible polymers like PEGylated phospholipids or poly(amino acid) based technologies can be used to create formulations that improve solubility.[5][6]
-
Data Presentation: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 10 | 5.28 | [2] |
| DMSO | 20 | 10.56 | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound hydrochloride in DMSO for use in cellular assays.
Materials:
-
This compound hydrochloride (Molecular Weight: 527.79 g/mol )[2]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound hydrochloride in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 5.28 mg of compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[9][10]
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Cell Culture Medium
Objective: To prepare a final working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in DMSO or in a small volume of the cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Final Dilution: Add the intermediate stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling.[1] For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium to get a final concentration of 10 µM with a final DMSO concentration of 1%. Adjust volumes to achieve the desired final DMSO concentration (ideally ≤ 0.5%).[1]
-
Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles).
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. pharmtech.com [pharmtech.com]
- 7. senpharma.vn [senpharma.vn]
- 8. researchgate.net [researchgate.net]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: TH5427 and MTH1 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of TH5427 on MTH1.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its selectivity against MTH1?
A1: this compound is a potent and selective inhibitor of Nudix hydrolase 5 (NUDT5). It exhibits a high degree of selectivity for NUDT5 over MTH1. In biochemical assays, this compound has an IC50 of 29 nM for NUDT5, while its IC50 for MTH1 is 20 µM, indicating a 690-fold selectivity for NUDT5.[1][2][3]
Q2: At what concentrations are off-target effects of this compound on MTH1 likely to be observed?
A2: Off-target effects on MTH1 are more likely to be observed at higher concentrations of this compound. For instance, at a concentration of 100 µM, this compound has been shown to inhibit MTH1 activity by 82%.[1][3] It is recommended to use the lowest effective concentration of this compound to minimize the risk of off-target effects.
Q3: I am observing a phenotype in my cell-based assay that I suspect is due to an off-target effect on MTH1. How can I confirm this?
A3: To investigate if an observed phenotype is due to off-target MTH1 inhibition, you can perform several experiments:
-
Use a structurally different MTH1 inhibitor: Compare the phenotype induced by this compound with that of a potent and selective MTH1 inhibitor that has a different chemical scaffold. If the phenotype is not replicated, it is more likely an off-target effect of this compound.
-
MTH1 knockdown or knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MTH1 expression. If the phenotype is still observed in the absence of MTH1, it is likely an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in intact cells. A significant thermal shift of MTH1 should be observed at concentrations where on-target effects are expected. Notably, a 20 µM treatment with this compound did not result in a thermal shift of MTH1 in a CETSA.[3]
Q4: What are the potential downstream consequences of off-target MTH1 inhibition by this compound?
A4: Both MTH1 and NUDT5 have been implicated in the MAPK and PI3K/AKT signaling pathways.[1][4] Unintended inhibition of MTH1 could therefore lead to a complex cellular response involving these pathways, potentially confounding the interpretation of experimental results.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target NUDT5 and the off-target MTH1.
| Compound | Target | IC50 | Selectivity (NUDT5 vs. MTH1) | Notes |
| This compound | NUDT5 | 29 nM | 690-fold | Potent and selective NUDT5 inhibitor. |
| This compound | MTH1 | 20 µM | Significant off-target inhibition at high concentrations. |
Experimental Protocols
Protocol 1: In Vitro MTH1 Inhibition Assay (Malachite Green Assay)
This protocol is for determining the in vitro inhibitory activity of this compound against MTH1 using a malachite green-based assay to detect the release of inorganic phosphate.
Materials:
-
Recombinant human MTH1 protein
-
This compound
-
8-oxo-dGTP (substrate)
-
Assay Buffer: 100 mM Tris-acetate (pH 8.0), 40 mM NaCl, 10 mM Mg-acetate, 1 mM DTT, 0.005% Tween-20
-
Inorganic pyrophosphatase
-
Malachite Green Reagent
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add 25 µL of the MTH1 enzyme solution (e.g., 2 nM final concentration) to each well, except for the "no enzyme" control wells.
-
Inhibitor Addition: Add 5 µL of the diluted this compound or vehicle (DMSO) to the respective wells. Incubate for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 20 µL of 8-oxo-dGTP substrate solution (e.g., 50 µM final concentration).
-
Enzymatic Reaction: Incubate the plate for 15-30 minutes at room temperature.
-
Phosphate Detection: Add 10 µL of inorganic pyrophosphatase to convert the pyrophosphate product to phosphate. Then, add 10 µL of Malachite Green Reagent to each well.
-
Signal Measurement: Incubate for 15 minutes at room temperature to allow color development. Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for MTH1 Target Engagement
This protocol describes how to perform a CETSA to determine if this compound engages with MTH1 in intact cells.
Materials:
-
Cell line expressing MTH1
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody against MTH1
-
Secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. A key step is to determine the optimal melting temperature of MTH1 in the specific cell line being used.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Protein Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Perform Western blotting to detect the amount of soluble MTH1 protein in each sample.
-
Data Analysis: Quantify the band intensities for MTH1 at each temperature. Plot the relative amount of soluble MTH1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: On-target vs. Off-target pathways of this compound.
Caption: Workflow for troubleshooting off-target effects.
References
Interpreting cellular potency offset of TH5427
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TH5427, a potent and selective inhibitor of Nudix hydrolase 5 (NUDT5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Nudix hydrolase 5 (NUDT5), an enzyme involved in ADP-ribose (ADPR) metabolism.[1][2][3] In breast cancer cells, this compound blocks progestin-dependent nuclear ATP synthesis, which is derived from poly(ADP-ribose) (PAR). This inhibition of nuclear ATP production subsequently prevents chromatin remodeling, gene regulation, and proliferation.[1][2][3]
Q2: Why is there a significant difference between the biochemical potency (IC50) and the cellular potency of this compound?
A notable cellular potency offset is observed with this compound, where the concentration required for cellular target engagement is significantly higher than its biochemical IC50.[4] While the biochemical IC50 of this compound against NUDT5 is approximately 29 nM, cellular target engagement, as measured by assays like CETSA and DARTS, requires concentrations in the range of 0.75-2.1 µM.[4][5] The exact reasons for this discrepancy have not been fully elucidated, but potential contributing factors include:
-
Cellular Availability: The compound's ability to penetrate cell membranes and reach its intracellular target may be limited.[4]
-
Metabolite Competition: High intracellular concentrations of the natural substrate (ADP-ribose) may compete with this compound for binding to NUDT5, necessitating higher inhibitor concentrations to achieve a therapeutic effect.[4]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps, reducing its intracellular concentration.[6][7][8][9]
Q3: What are the known off-target effects of this compound?
This compound exhibits high selectivity for NUDT5. However, at higher concentrations, it can inhibit other NUDIX enzymes. The most significant off-target activity is against MTH1 (NUDT1), with an IC50 of 20 µM, resulting in an apparent 690-fold selectivity for NUDT5 over MTH1 in vitro.[2][4] At a concentration of 100 µM, this compound also shows some inhibition of dCTPase, NUDT12, and NUDT14.[2] It is important to note that at the recommended cellular concentration of up to 1.5 µM, the effects are considered to be primarily mediated by NUDT5 inhibition.[4]
Troubleshooting Guides
Problem 1: No or weak cellular activity observed at expected concentrations.
-
Possible Cause 1: Cellular Potency Offset.
-
Troubleshooting Step: Ensure that the concentrations used in cellular assays are within the effective range for target engagement (0.75-2.1 µM or higher, depending on the cell line and assay), rather than relying on the biochemical IC50.[4] A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.[10][11][12][13]
-
-
Possible Cause 2: Poor Cell Permeability.
-
Troubleshooting Step: If direct measurement of intracellular compound concentration is not feasible, consider using cell lines with known differences in membrane transporter expression to assess potential permeability issues.
-
-
Possible Cause 3: Compound Degradation.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and store them appropriately as recommended by the supplier. Perform quality control to confirm the integrity of the compound.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Troubleshooting Step: Maintain consistent cell passage numbers, confluency, and serum concentrations, as these factors can influence cellular metabolism and drug response.
-
-
Possible Cause 2: Sub-optimal Assay Conditions.
-
Troubleshooting Step: Optimize assay parameters such as incubation time, cell density, and reagent concentrations. Include appropriate positive and negative controls in every experiment to ensure assay performance.[14]
-
Quantitative Data Summary
Table 1: Potency of this compound
| Assay Type | Target | IC50 / Effective Concentration | Reference |
| Biochemical (MG assay) | NUDT5 | 29 nM | [2][4][15] |
| Cellular Target Engagement (CETSA, DARTS) | NUDT5 | 0.75 - 2.1 µM | [4] |
| Biochemical (Dose-Response) | MTH1 | 20 µM | [2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure for assessing the engagement of this compound with its target protein NUDT5 in intact cells.
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Protein Quantification: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble NUDT5 in each sample by Western blotting using an anti-NUDT5 antibody. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Small molecule inhibitors of the NorA multidrug efflux pump potentiate antibiotic activity by binding the outward-open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Quorum-Sensing and Efflux Pumps Interactions in Pseudomonas aeruginosa Against Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tackling drug resistance with efflux pump inhibitors: from bacteria to cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. m.youtube.com [m.youtube.com]
- 15. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
TH5427 stability and storage conditions
Welcome to the technical support resource for TH5427, a potent and selective inhibitor of NUDT5. This guide is designed for researchers, scientists, and drug development professionals to provide clear information on the stability, storage, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Nudix hydrolase 5 (NUDT5).[1][2][3] Its primary mechanism of action is to block the enzymatic activity of NUDT5, which is involved in the hydrolysis of ADP-ribose and other nucleotide diphosphates.[3][4] In the context of breast cancer, this compound has been shown to inhibit progestin-dependent nuclear ATP synthesis, which in turn affects chromatin remodeling, gene regulation, and proliferation.[4][5]
Q2: What are the recommended long-term and short-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions depending on its form (powder or in solvent). A summary of recommended storage conditions is provided in the table below.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. Due to its limited solubility in aqueous solutions, using fresh, anhydrous DMSO is crucial for complete dissolution. For cellular assays, a stock solution can be prepared and then further diluted in cell culture medium to the desired final concentration. To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the stock solution into single-use vials for storage.[6]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated effectiveness in various breast cancer cell lines, including hormone receptor-positive lines like MCF7 and T47D, as well as triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-436.[7] It has also been used in other cell lines like HL-60.[8]
Q5: What is the recommended concentration range for this compound in cellular experiments?
A5: The recommended concentration for cellular use is up to 1.5 µM.[8] However, the optimal concentration can be cell-line dependent and should be determined empirically through a dose-response experiment. For example, a concentration of 10 µM has been used in some studies to suppress the growth of TNBC cells.[7]
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 0 - 4°C | Short term (days to weeks) | For immediate use. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Inhibitory Effect | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from powder. Ensure proper long-term storage at -80°C in single-use aliquots. |
| Low Cell Permeability: The compound may not be efficiently entering the cells. | Optimize incubation time. Ensure the final DMSO concentration in the culture medium is not inhibiting cell health (typically <0.5%). | |
| Incorrect Dosage: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line. | |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to NUDT5 inhibition. | Verify the expression of NUDT5 in your cell line. Consider using a different cell line with known sensitivity to this compound. | |
| Precipitation of Compound in Culture Medium | Poor Solubility: this compound has limited aqueous solubility. | Ensure the stock solution in DMSO is fully dissolved before diluting into aqueous culture medium. Avoid high final concentrations of this compound. Prepare fresh dilutions for each experiment. |
| Incorrect pH of Medium: The pH of the culture medium can affect compound solubility. | Ensure the cell culture medium is properly buffered and at the correct pH. | |
| Observed Off-Target Effects | High Concentration: Using concentrations significantly above the recommended range can lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Known Off-Target Activity: this compound has some activity against other NUDIX enzymes, such as MTH1, at higher concentrations. | If off-target effects are a concern, consider using a lower concentration or a control compound with a different mechanism of action. | |
| Cell Viability Issues | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (e.g., ≤ 0.5% DMSO). |
| On-Target Toxicity: Inhibition of NUDT5 can lead to cell death or proliferation arrest in sensitive cell lines. | This may be the desired outcome of the experiment. Confirm the effect with appropriate controls and cell viability assays. |
Experimental Protocols
Cell-Based Assay for Measuring Inhibition of Cell Proliferation
This protocol provides a general workflow for assessing the effect of this compound on the proliferation of breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) or a cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the density to the desired concentration.
-
Seed the cells into a 96-well plate at the optimal density and allow them to adhere overnight in the incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the seeded cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
Assessment of Cell Proliferation:
-
At the end of the incubation period, assess cell proliferation using a suitable method:
-
Cell Counting: Trypsinize the cells in each well, stain with Trypan Blue, and count the viable cells using a hemocytometer or automated cell counter.
-
Viability Assay: Use a commercial cell viability assay according to the manufacturer's instructions to measure metabolic activity or ATP content as an indicator of viable cell number.
-
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a cell-based proliferation assay with this compound.
Signaling Pathways
This compound primarily targets the NUDT5 enzyme, which plays a crucial role in the progestin-stimulated signaling pathway in breast cancer cells. The inhibition of NUDT5 disrupts the generation of nuclear ATP, which is essential for chromatin remodeling and subsequent gene expression that drives cell proliferation.
Caption: this compound inhibits the progestin-NUDT5 signaling pathway.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
How to minimize TH5427 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TH5427 in animal studies. The information is designed to help minimize toxicity and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity of this compound?
A high dose of this compound has been associated with significant toxicity in mice. In a study using a triple-negative breast cancer xenograft model, intraperitoneal (i.p.) injection of 50 mg/kg this compound, administered five times per week, resulted in the death of 4 out of 10 mice after seven days of treatment[1][2]. This suggests that this dosing regimen is near the upper limit of tolerability in this model. It is crucial to perform dose-finding studies in your specific animal model to determine the maximum tolerated dose (MTD).
Q2: What are the common signs of this compound-induced toxicity to monitor in mice?
While specific clinical signs for this compound are not extensively documented, general signs of toxicity from chemotherapy agents in mice should be closely monitored. These include:
-
Changes in physical appearance: Ruffled fur, hunched posture, lethargy, and discharge around the eyes[3].
-
Behavioral changes: Decreased motor activity, social isolation, and reduced food and water intake[3][4].
-
Body weight loss: A significant and progressive loss of body weight is a key indicator of toxicity[5][6][7]. A weight loss of more than 20% is often considered a humane endpoint[8].
-
Gastrointestinal issues: Diarrhea or constipation can occur[9].
It is recommended to establish a daily monitoring schedule to observe and record these clinical signs.
Q3: How should I formulate this compound for in vivo administration to potentially reduce toxicity?
This compound is a hydrophobic compound, and its formulation can significantly impact its solubility, bioavailability, and toxicity[10][11]. While one study used water as a vehicle for i.p. injection, this may not be optimal given the compound's likely poor aqueous solubility[1]. Using an inappropriate vehicle can lead to drug precipitation in the peritoneal cavity, causing irritation and variable absorption[12].
Consider the following formulation strategies to improve solubility and potentially reduce local toxicity:
-
Co-solvents: A mixture of solvents can be used. For instance, a vehicle containing a small percentage of an organic solvent like DMSO (e.g., <10%) mixed with other agents like polyethylene glycol (PEG), propylene glycol (PG), or corn oil can improve solubility[10][13].
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility and potentially reducing local tissue irritation[14][15][16].
-
Lipid-based formulations: Emulsions or lipid-based nanocarriers can be used to solubilize and deliver hydrophobic compounds[17][18].
It is essential to include a vehicle-only control group in your studies to account for any effects of the formulation itself[13].
Troubleshooting Guides
Problem: High mortality or severe toxicity observed in the treatment group.
Possible Cause & Solution:
-
Dose is too high: The reported toxic dose of 50 mg/kg, 5 times per week i.p. may be too high for your specific animal strain or model.
-
Inappropriate vehicle: If the drug is precipitating out of solution upon injection, this can cause localized toxicity and inflammation.
-
Rapid administration: Bolus injection of a high concentration of the drug can lead to acute toxicity.
-
Troubleshooting Step: Consider a slower infusion rate if possible, or split the daily dose into two injections.
-
Problem: Significant body weight loss in treated animals.
Possible Cause & Solution:
-
Systemic toxicity: this compound, by inhibiting NUDT5, can induce a DNA damage response which may lead to systemic toxicity affecting rapidly dividing cells[20].
-
Troubleshooting Step:
-
Monitor Body Weight Daily: Track individual animal weights and calculate the percentage change from baseline.
-
Dose Reduction: If weight loss exceeds 15-20%, consider reducing the dose or the frequency of administration[8].
-
Supportive Care: Ensure easy access to food and water. Palatable, high-calorie food supplements can sometimes help mitigate weight loss.
-
-
-
Dehydration and reduced food intake: Toxicity can lead to decreased appetite and dehydration.
-
Troubleshooting Step: Monitor food and water consumption. If necessary, provide supplemental hydration with subcutaneous saline injections.
-
Data Presentation
Table 1: Summary of this compound In Vivo Toxicity Study
| Parameter | Details | Reference |
| Animal Model | Nude mice with MDA-MB-231 xenografts | [1][2] |
| Dose | 50 mg/kg | [1][2] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1][2] |
| Dosing Schedule | 5 times per week | [1][2] |
| Vehicle | Water | [1] |
| Observed Toxicity | 4 out of 10 mice died after 7 days of treatment | [1][2] |
Table 2: Recommended Parameters for Toxicity Monitoring in Mice
| Parameter Category | Specific Measurements | Rationale |
| Clinical Observations | Body weight, body condition score, posture, fur texture, activity level, signs of pain or distress | To assess overall health and well-being[3][4] |
| Hematology | Complete Blood Count (CBC) with differential | To evaluate for bone marrow suppression (e.g., neutropenia, thrombocytopenia)[13][21] |
| Blood Chemistry | ALT, AST, BUN, Creatinine | To assess liver and kidney function[21][22] |
| Histopathology | Microscopic examination of major organs (liver, kidney, spleen, heart, lungs) | To identify organ-specific toxicities |
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (i.p.) Injection of this compound in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum[9].
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 30-40° angle with the bevel up[9].
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) or intestinal contents are aspirated[9].
-
Injection: Slowly inject the solution into the peritoneal cavity.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Protocol 2: Routine Toxicity Monitoring
-
Daily Monitoring:
-
Visually inspect each animal for the clinical signs of toxicity listed in FAQ 2.
-
Record the body weight of each animal.
-
-
Weekly Monitoring (or as needed based on clinical signs):
-
Collect a small blood sample via a minimally invasive method (e.g., tail vein or saphenous vein) for CBC and blood chemistry analysis.
-
-
Endpoint Analysis:
-
At the end of the study, or if humane endpoints are reached, euthanize the animals.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
Mandatory Visualization
NUDT5 Signaling Pathway and the Impact of this compound
Caption: NUDT5 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for a this compound In Vivo Toxicity Study
Caption: Workflow for conducting an in vivo toxicity study of this compound.
Logical Relationship for Dose Optimization and Toxicity Mitigation
Caption: Logical workflow for dose optimization and toxicity mitigation of this compound.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minimally Invasive Preclinical Monitoring of the Peritoneal Cavity Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Acute and Sub-Chronic Intraperitoneal Toxicity Studies of the Elsholtzia ciliata Herbal Extract in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy can induce weight normalization of morbidly obese mice despite undiminished ingestion of high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. altasciences.com [altasciences.com]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute and subchronic toxicity of the antitumor agent rhodium (II) citrate in Balb/c mice after intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avensonline.org [avensonline.org]
- 16. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 17. Prevention of chemotherapy toxicity by agents that neutralize or degrade cell-free chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijrpr.com [ijrpr.com]
- 20. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Common Toxicities of Chemotherapy [csh.org.tw]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to TH5427 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the NUDT5 inhibitor, TH5427. Our aim is to help you navigate potential challenges in your experiments, particularly concerning the development of resistance in cancer cells.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness or resistance. What are the potential causes and how can I investigate them?
A1: Reduced sensitivity to this compound can arise from various factors. Here’s a step-by-step guide to investigate the potential causes:
Potential Cause 1: Increased Drug Efflux
Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell.[1][2]
-
Experimental Protocol: Drug Efflux Assay
-
Cell Culture: Culture both the parental sensitive and the suspected resistant cell lines.
-
Fluorescent Substrate Incubation: Incubate the cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for ABCB1/P-gp).
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence intensity using flow cytometry. A lower fluorescence in the resistant cells compared to the parental cells suggests increased efflux.
-
Inhibitor Co-treatment: Repeat the assay in the presence of a known ABC transporter inhibitor (e.g., Verapamil or Elacridar for ABCB1).[1] An increase in fluorescence in the resistant cells upon inhibitor treatment would confirm the involvement of that specific transporter.
-
Potential Cause 2: Alterations in the Drug Target (NUDT5)
Mutations in the NUDT5 gene or changes in NUDT5 protein expression levels can lead to reduced binding of this compound.
-
Experimental Protocol: Target Engagement and Expression Analysis
-
Cellular Thermal Shift Assay (CETSA): This assay can determine if this compound is still binding to NUDT5 in the resistant cells.
-
Treat intact sensitive and resistant cells with this compound.
-
Heat the cell lysates to various temperatures.
-
Analyze the amount of soluble NUDT5 protein at each temperature by Western blot. A shift in the melting curve for NUDT5 in the presence of this compound indicates target engagement. A lack of a shift in resistant cells may suggest a binding site mutation.[3][4]
-
-
Western Blot Analysis: Compare the expression levels of NUDT5 protein in sensitive and resistant cell lines.
-
Sanger Sequencing: Sequence the NUDT5 gene in both cell lines to identify any potential mutations in the drug-binding site.
-
Potential Cause 3: Activation of Compensatory Signaling Pathways
Cancer cells can bypass the effects of NUDT5 inhibition by activating alternative pathways to maintain their proliferation and survival.[2][5] Since this compound blocks progestin-dependent nuclear ATP synthesis and subsequent chromatin remodeling, cells might upregulate other ATP-generating pathways or downstream signaling molecules.[3][4][6]
-
Experimental Protocol: Pathway Analysis
-
Phospho-proteomic/Kinase Activity Profiling: Use mass spectrometry-based phosphoproteomics or kinase activity arrays to compare the signaling pathways that are active in sensitive versus resistant cells, both with and without this compound treatment.
-
Gene Expression Analysis (RNA-seq): Perform RNA sequencing to identify differentially expressed genes and pathways between sensitive and resistant cells. Look for upregulation of genes involved in nucleotide metabolism, DNA repair, or pro-survival pathways.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating this compound resistance.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of NUDT5, a nudix hydrolase enzyme.[7] In hormone-dependent breast cancer cells, NUDT5 is involved in the generation of nuclear ATP from ADP-ribose derived from poly(ADP-ribose) (PAR). This nuclear ATP is crucial for chromatin remodeling and gene expression that drives cell proliferation. This compound blocks this activity, leading to an inhibition of progestin-dependent gene regulation and proliferation.[3][4][6][8]
Q3: What are the recommended concentrations for using this compound in cell culture?
A3: The recommended concentration for cellular use is up to 1.5 µM.[7] However, the optimal concentration can vary depending on the cell line. For instance, in triple-negative breast cancer (TNBC) cell lines, significant growth suppression was observed at 10 µM.[9] It is always recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
Q4: Does this compound have any off-target effects?
A4: this compound is highly selective for NUDT5. In vitro screens have shown that it has the strongest off-target activity against MTH1 (NUDT1), but with a much lower potency (IC50 of 20 µM for MTH1 versus 29 nM for NUDT5), representing an approximately 690-fold selectivity for NUDT5.[3] At higher concentrations (100 µM), some inhibition of dCTPase, NUDT12, and NUDT14 has been observed.[3][7]
Q5: Are there any known biomarkers that predict sensitivity to this compound?
A5: While research is ongoing, current data suggests that cancer cells with high expression of NUDT5, particularly TNBCs, are more sensitive to this compound.[9][10] Additionally, cancers that are dependent on hormone signaling pathways that utilize NUDT5-mediated nuclear ATP synthesis may also show increased sensitivity.[3][6]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference(s) |
| NUDT5 | Malachite Green | 29 nM | [3][7] |
| MTH1 | Malachite Green | 20 µM | [3] |
Table 2: Half Maximal Inhibitory Concentrations (IC50) of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 | Reference(s) |
| MDA-MB-231 | TNBC | Significantly lower than ER-positive | [9] |
| MDA-MB-436 | TNBC | Significantly lower than ER-positive | [9] |
| MDA-MB-468 | TNBC | Significantly lower than ER-positive | [9] |
| BT-20 | TNBC | Significantly lower than ER-positive | [9] |
| MCF-7 | ER-positive | Higher than TNBC lines | [9] |
| MDA-MB-361 | ER-positive | Higher than TNBC lines | [9] |
| T-47D | ER-positive | Higher than TNBC lines | [9] |
| ZR-75-1 | ER-positive | Higher than TNBC lines | [9] |
| MCF-10A | Normal-like breast | Higher than TNBC lines | [9] |
| MCF-12A | Normal-like breast | Higher than TNBC lines | [9] |
Key Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Cell Lysis: Harvest and lyse the cells.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatants (containing soluble protein) and analyze the levels of NUDT5 by Western blotting.
-
Data Analysis: Plot the amount of soluble NUDT5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway and Resistance Mechanism Diagrams
This compound Mechanism of Action
Caption: Mechanism of action of this compound in hormone-dependent cancer cells.
Potential Resistance Mechanism: ABCB1-Mediated Drug Efflux
Caption: Upregulation of ABCB1 transporter leading to this compound efflux.
References
- 1. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openworks.mdanderson.org [openworks.mdanderson.org]
Technical Support Center: TH5427 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with the NUDT5 inhibitor, TH5427.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Nudix hydrolase 5 (NUDT5).[1][2][3] In cells, particularly hormone-sensitive breast cancer cells, this compound blocks progestin-dependent nuclear ATP synthesis.[3][4][5] This inhibition of nuclear ATP production prevents subsequent chromatin remodeling, hormone-dependent gene regulation, and ultimately, cell proliferation.[3][4][6][7]
Q2: What is the recommended concentration of this compound for cell-based assays?
A2: For cellular experiments, a concentration of up to 1.5 µM is recommended.[1] It is important to note that while this compound has an in vitro IC50 of 29 nM, there is a significant discrepancy between its in vitro potency and its effective concentration in cellular target engagement assays (0.75-2.1 µM).[1] This difference may be due to factors such as cell permeability or competition with intracellular substrates.[1]
Q3: Is this compound selective for NUDT5?
A3: this compound displays a high degree of selectivity for NUDT5, with a more than 650-fold selectivity over MTH1 (NUDT1).[3][6][8] However, at higher concentrations (100 µM), some off-target activity has been observed against other NUDIX enzymes, including MTH1 (82% inhibition), dCTPase (39% inhibition), NUDT12 (66% inhibition), and NUDT14 (38% inhibition).[1][4][5] It is crucial to use the recommended concentration to minimize these off-target effects.
Q4: How should I prepare this compound for my experiments?
A4: this compound is reported to be insoluble in DMSO and water.[2] However, the hydrochloride salt form (this compound hydrochloride) is soluble up to 10 mM in water and 20 mM in DMSO.[8] Always refer to the manufacturer's datasheet for specific solubility information for the lot you are using. It is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no effect of this compound in cell-based assays. | Poor Solubility: this compound base is insoluble in common solvents like DMSO and water.[2] | Ensure you are using a salt form of this compound (e.g., hydrochloride) with documented solubility.[8] Always use fresh DMSO to prepare stock solutions as moisture-absorbing DMSO can reduce solubility.[2] |
| Inadequate Concentration: The effective cellular concentration is significantly higher than the in vitro IC50.[1] | Perform a dose-response experiment ranging up to 1.5 µM to determine the optimal concentration for your specific cell line and assay. | |
| Cell Line Specificity: The described effects of this compound on hormone signaling are prominent in progestin-sensitive breast cancer cell lines like T47D.[4][9] | Verify that your cell model is appropriate for studying the NUDT5-dependent pathway you are investigating. Consider using a positive control cell line known to be sensitive to this compound. | |
| Observed cellular toxicity at concentrations expected to be effective. | Off-Target Effects: At concentrations above the recommended range, this compound can inhibit other NUDIX hydrolases.[1][4][5] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Ensure the concentration does not exceed 1.5 µM for optimal selectivity. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is below a toxic threshold (typically <0.5%). | |
| Difficulty reproducing published results. | Different experimental conditions: Minor variations in cell density, serum concentration, or treatment duration can impact results. | Adhere closely to established protocols. When possible, use the same cell lines and conditions as the cited literature. |
| Compound stability: Improper storage of the compound can lead to degradation. | Store this compound as a powder at -20°C for up to 3 years and as a stock solution at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols & Methodologies
General Protocol for a Cell Proliferation Assay with this compound
-
Cell Seeding: Plate cells (e.g., T47D breast cancer cells) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Perform serial dilutions to create a range of working concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 72 hours).
-
Proliferation Assessment: Measure cell proliferation using a standard method such as a resazurin-based assay (e.g., CellTiter-Blue) or by direct cell counting.
-
Data Analysis: Normalize the proliferation data to the vehicle-treated control cells and plot the results to determine the IC50 value for cell growth inhibition.
Visualizations
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
- 7. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Validating TH5427 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TH5427 to study NUDT5 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a potent and selective small molecule inhibitor of Nudix hydrolase 5 (NUDT5).[1][2] NUDT5 is an enzyme involved in ADP-ribose metabolism and has been identified as a key regulator of hormone-dependent gene regulation and proliferation in breast cancer cells.[3][4]
Q2: What is the mechanism of action of this compound?
This compound blocks the enzymatic activity of NUDT5. This inhibition prevents the progestin-dependent, PAR-derived synthesis of nuclear ATP.[3][4] The reduction in nuclear ATP levels subsequently impairs chromatin remodeling, gene regulation, and cellular proliferation in sensitive cancer cell lines.[3][4][5]
Q3: What is the recommended concentration of this compound for use in cell-based assays?
For cellular assays, a concentration of up to 1.5 µM is recommended.[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I confirm that this compound is engaging its target, NUDT5, in my cells?
The Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm direct target engagement of this compound with NUDT5 in intact cells.[3][5] This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand.[6][7][8]
Q5: Are there any known off-targets for this compound?
This compound exhibits high selectivity for NUDT5. However, it has been shown to have some activity against MTH1 (NUDT1), another Nudix hydrolase, although with a significantly lower potency (IC50 = 20 µM for MTH1 vs. 29 nM for NUDT5).[1][3] At the recommended cellular concentration of 1.5 µM, significant off-target effects on MTH1 are not expected.[1]
Q6: What are the expected downstream cellular effects of NUDT5 inhibition by this compound?
Inhibition of NUDT5 by this compound has been shown to lead to an increase in oxidative DNA damage, specifically an accumulation of 8-oxo-guanine (8-oxoG).[9] This can trigger a DNA damage response and inhibit proliferation in certain cancer cells.[9] Therefore, monitoring 8-oxoG levels can serve as a downstream marker of this compound activity.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for this compound
Issue: No thermal stabilization of NUDT5 is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound concentration or incubation time. | Perform a dose-response (e.g., 0.1 - 10 µM) and time-course (e.g., 1-4 hours) experiment to optimize treatment conditions. |
| Poor cell permeability of this compound in the specific cell line. | While this compound is generally cell-permeable, this can be cell-line dependent. If possible, use a positive control compound known to engage an intracellular target in your cells. |
| Suboptimal heat shock conditions. | Optimize the temperature range and duration of the heat shock. A typical starting point is a gradient from 40°C to 70°C for 3 minutes.[6] |
| Inefficient cell lysis and protein extraction. | Ensure complete cell lysis to release soluble NUDT5. Use a robust lysis buffer and consider multiple freeze-thaw cycles.[6] |
| Low NUDT5 expression in the cell line. | Confirm NUDT5 expression levels by Western blot before conducting the CETSA experiment. |
| Issues with Western blotting. | Troubleshoot the Western blot procedure (see Western Blotting Troubleshooting Guide below). |
Issue: High variability between CETSA replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell numbers. | Ensure accurate cell counting and seeding to have consistent cell numbers for each condition. |
| Uneven heating of samples. | Use a thermal cycler with a heated lid to ensure uniform temperature distribution across all samples.[8] |
| Inconsistent sample processing. | Handle all samples identically throughout the lysis, centrifugation, and protein quantification steps. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions and loading gels.[8] |
Western Blotting for NUDT5 (post-CETSA)
Issue: No NUDT5 band is detected.
| Possible Cause | Troubleshooting Step |
| Low NUDT5 expression. | Increase the amount of protein loaded onto the gel. Use a positive control cell lysate known to express NUDT5. |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[10][11] |
| Primary antibody issue. | Use a validated anti-NUDT5 antibody at the recommended dilution. Include a positive control lane. |
| Secondary antibody issue. | Ensure the secondary antibody is compatible with the primary antibody and is used at the correct dilution. |
Issue: High background on the Western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking. | Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk).[12] |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Inadequate washing. | Increase the number and duration of washes after primary and secondary antibody incubations.[10][11] |
Immunofluorescence for 8-oxo-guanine (8-oxoG)
Issue: No 8-oxoG staining is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound treatment to induce detectable 8-oxoG. | Increase the concentration or duration of this compound treatment. Include a positive control for DNA damage (e.g., H₂O₂ treatment).[13] |
| Ineffective DNA denaturation. | DNA denaturation is critical for the antibody to access the 8-oxoG lesion. Ensure fresh 2N-4N HCl is used for the specified time.[14][15] |
| Antibody not suitable for immunofluorescence. | Use an antibody specifically validated for immunofluorescence detection of 8-oxoG. |
| Masking of the epitope. | Ensure adequate permeabilization (e.g., with Triton X-100 or NP-40).[14] |
Issue: High background or non-specific staining.
| Possible Cause | Troubleshooting Step |
| Antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration. |
| Insufficient blocking. | Use an appropriate blocking solution (e.g., BSA or serum from the secondary antibody host species) for a sufficient duration. |
| Inadequate washing. | Increase the number and duration of washes between antibody incubation steps. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC₅₀ for NUDT5 | 29 nM | [1][2] |
| This compound IC₅₀ for MTH1 | 20 µM | [3] |
| Recommended Cellular Concentration | Up to 1.5 µM | [1] |
| Selectivity (NUDT5 vs. MTH1) | >650-fold | [1][2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) and incubate at 37°C for 1-4 hours.[6]
-
-
Heat Shock:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[6]
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[6]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Analyze the samples by Western blotting to detect the amount of soluble NUDT5 at each temperature.
-
Western Blotting Protocol for NUDT5
-
Sample Preparation:
-
Normalize the protein concentration of the CETSA supernatants.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.[16]
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.[10]
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[10]
-
-
Antibody Incubation:
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[11]
-
Immunofluorescence Protocol for 8-oxo-guanine (8-oxoG)
-
Cell Culture and Fixation:
-
Grow cells on coverslips and treat with this compound or a positive control (e.g., H₂O₂).
-
Wash with PBS and fix with 4% paraformaldehyde or cold methanol.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
DNA Denaturation:
-
Wash with PBS.
-
Incubate with 2N-4N HCl for 5-10 minutes at room temperature to denature the DNA.[15]
-
Immediately neutralize with 1M Tris-HCl, pH 8.0.
-
-
Blocking:
-
Block with 2% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with a primary antibody against 8-oxoG overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Image using a fluorescence or confocal microscope.[13]
-
Visualizations
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot protocol for MTH1 Antibody (NB100-109): Novus Biologicals [novusbio.com]
- 11. old.57357.org [old.57357.org]
- 12. 웨스턴 블로팅 프로토콜 - 면역 블로팅 또는 웨스턴 블롯 프로토콜 [sigmaaldrich.com]
- 13. Fluorescence detection of 8-oxoguanine in nuclear and mitochondrial DNA of cultured cells using a recombinant Fab and confocal scanning laser microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. bio-rad.com [bio-rad.com]
Optimizing TH5427 Treatment Time: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TH5427, a potent and selective NUDT5 inhibitor. The information is designed to help you optimize your experimental conditions, particularly treatment time, to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment time for this compound in cell-based assays?
A1: A common starting point for this compound in cellular experiments is a concentration of up to 1.5 µM.[1] The optimal treatment time, however, is highly dependent on the biological process you are investigating. For short-term effects on signaling pathways, a few hours may be sufficient. For longer-term effects like changes in cell proliferation, treatment for 24 hours or longer is often necessary.[2][3]
Q2: I am not observing the expected phenotype after this compound treatment. What are the potential reasons related to treatment time?
A2: Several factors related to treatment time could contribute to a lack of an observable phenotype:
-
Insufficient Treatment Duration: The effect you are measuring may require a longer exposure to the inhibitor. For example, effects on gene expression and cell proliferation are typically observed after longer incubation periods.[2][3]
-
Endpoint Mismatch: The time point you have chosen may not be optimal for observing the specific cellular event. The inhibition of NUDT5 leads to a cascade of downstream events, each with its own kinetics.
-
Cell Line Specific Differences: Different cell lines can have varying metabolic rates and sensitivities to this compound, which may necessitate adjustments to the treatment duration.
Q3: How can I determine the optimal this compound treatment time for my specific experiment?
A3: To determine the optimal treatment time, we recommend performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at multiple time points. The specific time points should be chosen based on the expected kinetics of the biological process being studied. For example, for signaling events, you might choose early time points (e.g., 15 min, 30 min, 1h, 2h), while for cell viability or proliferation assays, you would select later time points (e.g., 24h, 48h, 72h).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on downstream signaling pathways. | Treatment time is too short for the signal to propagate. | Perform a time-course experiment with earlier and more frequent time points (e.g., 5, 15, 30, 60 minutes). |
| Minimal impact on gene expression. | The selected time point is either too early or too late to capture the peak of transcriptional changes. | Conduct a time-course experiment measuring mRNA levels of target genes at several time points (e.g., 2, 4, 6, 8, 12, 24 hours) post-treatment. |
| No significant change in cell proliferation or viability. | The treatment duration is insufficient for the anti-proliferative effects to manifest. | Extend the treatment duration. Proliferation assays often require incubations of 24, 48, or even 72 hours to observe significant differences.[2][3] |
| Observed effect is weaker than expected. | The concentration of this compound may be suboptimal for the chosen treatment time. | Consider performing a dose-response experiment at a fixed, optimized time point to ensure you are using a saturating but non-toxic concentration. |
| High cell toxicity or off-target effects. | The treatment time is too long, leading to cellular stress and non-specific effects. | Reduce the treatment duration. If a long incubation is necessary, consider a lower concentration of this compound. |
Experimental Data Summary
The following tables summarize quantitative data from studies using this compound, providing context for selecting appropriate treatment times and concentrations.
Table 1: In Vitro Potency and Cellular Target Engagement of this compound
| Parameter | Value | Assay | Reference |
| IC50 (NUDT5) | 29 nM | Malachite Green Assay | [1][4] |
| Cellular Target Engagement (CETSA) | 0.75 - 2.1 µM | CETSA and DARTS | [1] |
| Recommended Cellular Concentration | Up to 1.5 µM | - | [1] |
Table 2: Exemplary Treatment Times for Different Biological Endpoints
| Biological Effect | Cell Line | This compound Concentration | Treatment Time | Reference |
| Inhibition of Histone H1 Displacement | T47D | 1.5 µM | 30 minutes | [2][5] |
| Inhibition of Progesterone-Dependent Gene Expression | T47D | 1.5 µM | 6 hours | [2] |
| Inhibition of R5020-Induced Cell Proliferation | T47D | 1.5 µM | 24 hours | [2] |
| Suppression of TNBC Cell Growth | MDA-MB-231, MDA-MB-436 | 10 µM | Up to 7 days | [3][6] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.
-
Treatment: The following day, treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points post-treatment. The selection of time points should be based on the biological question. For example:
-
Signaling Studies: 0, 5, 15, 30, 60, 120 minutes.
-
Gene Expression Analysis: 0, 2, 4, 6, 12, 24 hours.
-
Proliferation/Viability Assays: 0, 24, 48, 72 hours.
-
-
Analysis: Process the harvested cells for the specific downstream analysis (e.g., Western blotting for protein phosphorylation, RT-qPCR for mRNA levels, or a cell viability assay).
-
Data Interpretation: Plot the results as a function of time to identify the optimal duration for observing the desired effect.
Visualizing Experimental Logic and Pathways
Diagram 1: Troubleshooting Logic for Suboptimal this compound Efficacy
A flowchart for troubleshooting suboptimal experimental results with this compound.
Diagram 2: Simplified Signaling Pathway of this compound Action
The inhibitory effect of this compound on the NUDT5 signaling cascade.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
- 5. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
TH5427 vs. Other NUDT5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NUDT5 inhibitor TH5427 with other emerging alternatives. The information presented herein is supported by experimental data from various studies, offering insights into the potency, selectivity, and mechanisms of action of these compounds.
Introduction to NUDT5 Inhibition
NUDT5 (Nudix Hydrolase 5) is a pyrophosphatase that plays a crucial role in cellular metabolism and signaling. It has been identified as a promising therapeutic target in oncology, particularly in breast cancer. NUDT5 is involved in the hydrolysis of ADP-ribose (ADPR) and 8-oxo-dGTP, and it contributes to nuclear ATP synthesis, which is essential for hormone-dependent gene regulation and cancer cell proliferation.[1][2][3] The development of potent and selective NUDT5 inhibitors is therefore a key area of research for novel cancer therapies.
Quantitative Comparison of NUDT5 Inhibitors
The following table summarizes the quantitative data for this compound and other selected NUDT5 inhibitors. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
| Inhibitor | Target(s) | IC50 (NUDT5) | Cellular Target Engagement (EC50) | Selectivity Highlights | Primary Mechanism of Action | Reference(s) |
| This compound | NUDT5 | 29 nM | ~0.75-2.1 µM (CETSA/DARTS) | >650-fold selective over MTH1 | Blocks progestin-dependent nuclear ATP synthesis, inhibiting chromatin remodeling and gene expression. | [4][5][6] |
| Compound 9 | NUDT5/NUDT14 | 270 nM | 1.08 µM (NanoBRET) | Dual inhibitor of NUDT5 and NUDT14. | Non-covalent inhibition of NUDT5 and NUDT14. | [1][7] |
| Nomifensine | NUDT5 (repurposed) | Not explicitly reported | Not explicitly reported for NUDT5 | Primarily a dopamine and norepinephrine reuptake inhibitor. NUDT5 selectivity not well-characterized. | Binds to the NUDT5 active site (in silico). Primarily inhibits dopamine and norepinephrine reuptake. | [8][9][10] |
| Isoconazole | NUDT5 (repurposed) | Not explicitly reported | Not explicitly reported for NUDT5 | Primarily an antifungal agent. NUDT5 selectivity not well-characterized. | Binds to the NUDT5 active site (in silico). Primarily inhibits fungal ergosterol biosynthesis. | [3][8][10] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Malachite Green Assay for NUDT5 Activity
Principle: This colorimetric assay quantifies the inorganic phosphate released from the NUDT5-catalyzed hydrolysis of ADP-ribose. The released phosphate forms a complex with malachite green and molybdate, which can be measured spectrophotometrically.[11][12][13]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
NUDT5 Enzyme: Dilute recombinant human NUDT5 to the desired concentration in Assay Buffer.
-
Substrate: Prepare a stock solution of ADP-ribose in Assay Buffer.
-
Malachite Green Reagent: Prepare a working solution by mixing Malachite Green, ammonium molybdate, and a stabilizing agent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 25 µL of Assay Buffer (for blank), inhibitor solution, or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of diluted NUDT5 enzyme to all wells except the blank.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the ADP-ribose substrate solution to all wells.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at room temperature.
-
Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
-
Data Analysis:
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA assesses the binding of a ligand to its target protein in a cellular context. Ligand binding stabilizes the protein, leading to a higher melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[14][15][16][17]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293) to a suitable confluency.
-
Treat the cells with the test compound or vehicle control for a specific duration (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures for a fixed time (e.g., 3 minutes) using a thermocycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Quantify the amount of soluble NUDT5 protein in the supernatant using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble NUDT5 as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
Principle: This is a live-cell assay that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer binds to the target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[18][19][20][21]
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NUDT5-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well plate.
-
-
Assay Procedure:
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Add the test compound at various concentrations or a vehicle control.
-
Add the NanoGlo® Luciferase Assay Substrate.
-
-
Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of BRET measurements.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio with increasing compound concentration indicates target engagement.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound remains a highly potent and selective tool compound for studying NUDT5 biology and a promising lead for therapeutic development. The emergence of other inhibitors, such as the dual NUDT5/NUDT14 antagonist Compound 9, and the identification of NUDT5 as a potential off-target for existing drugs like nomifensine and isoconazole, highlight the growing interest in this target. However, for these alternative compounds, further characterization of their potency, selectivity, and on-target efficacy for NUDT5 is required to fully assess their potential as standalone NUDT5 inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative studies and advancing the field of NUDT5-targeted drug discovery.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. eubopen.org [eubopen.org]
- 3. What is the mechanism of Isoconazole Nitrate? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A profile of nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of NUDT5 Inhibitors From Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Identification of NUDT5 Inhibitors From Approved Drugs [frontiersin.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. eubopen.org [eubopen.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 19. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 20. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 21. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
A Comparative Analysis of Selectivity: TH5427 versus MTH1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount for accurate biological interrogation and the development of targeted therapeutics. This guide provides a detailed comparison of the selectivity profiles of TH5427, a potent NUDT5 inhibitor, and representative inhibitors of MTH1, another member of the Nudix hydrolase family.
This compound has emerged as a highly selective inhibitor of NUDT5, an enzyme implicated in ADP-ribose metabolism and hormone signaling in breast cancer.[1][2] In contrast, MTH1 (NUDT1) inhibitors have been explored for their potential in cancer therapy by preventing the sanitization of oxidized nucleotide pools.[3] This guide will delve into the quantitative measures of selectivity, the experimental protocols used to determine them, and the underlying signaling pathways.
Quantitative Selectivity Profile
The following table summarizes the in vitro potency of this compound and selected MTH1 inhibitors against their primary targets and their cross-reactivity.
| Inhibitor | Primary Target | IC50 (Primary Target) | Off-Target | IC50 (Off-Target) | Selectivity Fold | Reference |
| This compound | NUDT5 | 29 nM | MTH1 | 20 µM | ~690-fold | [4][5] |
| TH588 | MTH1 | 5 nM | NUDT5 | Not Available | Not Available | [6] |
| (S)-crizotinib | MTH1 | 72 nM | NUDT5 | Not Available | Not Available | [3][7] |
Note: "Not Available" indicates that the specific IC50 value for the inhibitor against the corresponding off-target was not found in the reviewed literature. While some MTH1 inhibitors are described as selective, quantitative data on their activity against NUDT5 is lacking.[6][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Simplified signaling pathways of NUDT5 and MTH1.
Caption: General workflow for inhibitor screening and selectivity profiling.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Malachite Green Assay for Nudix Hydrolase Activity
This biochemical assay is used to determine the enzymatic activity of Nudix hydrolases like MTH1 and NUDT5 by measuring the release of inorganic phosphate (Pi).
Principle: The assay relies on the formation of a colored complex between malachite green, molybdate, and free orthophosphate. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of Pi produced by the enzyme.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Solution: Dilute the purified NUDT5 or MTH1 enzyme to the desired concentration in the assay buffer.
-
Substrate Solution: Prepare the substrate (e.g., ADP-ribose for NUDT5, 8-oxo-dGTP for MTH1) at the desired concentration in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (this compound or MTH1 inhibitors) in the assay buffer.
-
Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid. Commercial kits are also available.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the inhibitor solution or vehicle (DMSO) to the wells.
-
Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement of a compound in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to a desired confluency.
-
Treat the cells with the test compound (e.g., this compound) at various concentrations or with a vehicle control for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
-
Protein Detection (Western Blotting):
-
Normalize the protein concentrations of the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (NUDT5 or MTH1).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Plot the normalized band intensities against the temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method to identify and validate the interaction between a small molecule and its protein target.
Principle: Similar to CETSA, DARTS is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.
Protocol:
-
Cell Lysate Preparation:
-
Harvest cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with the test compound or vehicle control for a specific time at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to the lysates at a predetermined concentration.
-
Incubate for a specific time at room temperature to allow for partial protein digestion. The extent of digestion needs to be optimized for each target.
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
-
-
Protein Analysis (SDS-PAGE and Western Blotting):
-
Separate the protein fragments by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein.
-
Visualize the protein bands as described in the CETSA protocol.
-
-
Data Analysis:
-
Compare the band intensity of the full-length target protein between the compound-treated and vehicle-treated samples.
-
A stronger band in the compound-treated lane indicates that the inhibitor protected the target protein from proteolytic degradation, confirming a direct interaction.
-
Conclusion
This guide highlights the superior selectivity of this compound for NUDT5 over MTH1, supported by a significant difference in their respective IC50 values. While potent MTH1 inhibitors like TH588 and (S)-crizotinib are available, a direct quantitative comparison of their selectivity against NUDT5 is hampered by the lack of publicly available data. The provided experimental protocols offer a robust framework for researchers to independently assess the selectivity of these and other inhibitors, a critical step in the development of targeted therapies. The use of orthogonal assays such as biochemical inhibition, cellular target engagement, and proteomics-based approaches is crucial for a comprehensive understanding of an inhibitor's selectivity profile.
References
- 1. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
On-Target Validation of TH5427: A Comparative Guide to siRNA-Mediated Verification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of TH5427, a potent small molecule inhibitor. The primary focus is on the use of small interfering RNA (siRNA) as a benchmark for confirming that the cellular effects of this compound are mediated through its intended target. While this compound has been reported to inhibit both MTH1 (NUDT1) and NUDT5, this guide will concentrate on NUDT5, for which there is direct comparative data between this compound treatment and siRNA-mediated knockdown.
Executive Summary
Validation of a small molecule's on-target effects is a critical step in drug development, ensuring that the observed biological response is a direct result of modulating the intended target and not due to off-target interactions. This guide outlines the use of siRNA as a gold standard for this validation process, using the NUDT5 inhibitor this compound as an example. By comparing the phenotypic outcomes of this compound treatment with those of NUDT5 gene silencing via siRNA, researchers can build a strong case for the on-target activity of the compound. We present quantitative data from studies on breast cancer cell lines, detailed experimental protocols, and a comparison with alternative validation methods.
Data Presentation: this compound vs. NUDT5 siRNA
The following table summarizes the comparative effects of this compound and NUDT5 siRNA on triple-negative breast cancer (TNBC) and ER-positive breast cancer cell lines. The data demonstrates that both this compound and NUDT5 knockdown selectively inhibit the growth and proliferation of TNBC cells, suggesting that the effect of this compound is on-target.
| Cell Line Type | Treatment | Effect on Cell Growth | Effect on Proliferation (BrdU Incorporation) | Induction of Cell Death |
| TNBC (MDA-MB-231) | This compound (10 µM) | Significant suppression | Significant suppression | No |
| NUDT5 siRNA | Significant suppression | Significant suppression | No | |
| ER-positive (MCF7) | This compound (10 µM) | Marginal inhibition | No effect | No |
| NUDT5 siRNA | No effect | No effect | No |
Experimental Protocols
NUDT5 siRNA Transfection and Cell Growth Assay
This protocol describes the transfection of TNBC and ER-positive breast cancer cells with NUDT5 siRNA and subsequent measurement of cell growth.
Materials:
-
MDA-MB-231 and MCF7 cells
-
NUDT5-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Cell counter or viability assay kit (e.g., CellTiter-Glo)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20 pmol of NUDT5 siRNA or control siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well containing cells and fresh complete growth medium.
-
Cell Growth Measurement:
-
At 24, 48, 72, and 96 hours post-transfection, harvest the cells by trypsinization.
-
Count the number of viable cells using a cell counter or perform a cell viability assay according to the manufacturer's instructions.
-
-
Western Blotting (for knockdown validation): At 48 or 72 hours post-transfection, lyse a parallel set of cells and perform Western blotting to confirm the knockdown of NUDT5 protein expression.
This compound Treatment and Proliferation Assay (BrdU Incorporation)
This protocol details the treatment of cells with this compound and the assessment of cell proliferation using a BrdU incorporation assay.
Materials:
-
MDA-MB-231 and MCF7 cells
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
96-well plates
-
BrdU Cell Proliferation Assay Kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
This compound Treatment: Treat the cells with 10 µM this compound or a vehicle control (DMSO) for 24 to 48 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Detection:
-
Fix the cells and denature the DNA according to the kit's protocol.
-
Add the anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Add the substrate and measure the absorbance to quantify the amount of incorporated BrdU.
-
Mandatory Visualization
Unveiling the Selectivity of TH5427: A Cross-Reactivity Analysis Against NUDIX Hydrolases
TH5427 has emerged as a potent and selective chemical probe for NUDT5, a NUDIX hydrolase implicated in ADP-ribose (ADPR) metabolism and hormone signaling pathways, particularly in the context of breast cancer.[1][2] This comparison guide provides a detailed overview of the cross-reactivity profile of this compound against other members of the NUDIX hydrolase family, supported by experimental data and detailed protocols for researchers in drug discovery and chemical biology.
Inhibitory Profile of this compound against NUDIX Hydrolases
This compound demonstrates high potency for its primary target, NUDT5, with a reported half-maximal inhibitory concentration (IC50) of 29 nM.[1] Its selectivity has been evaluated against a panel of other NUDIX enzymes, revealing a significant selectivity margin. The inhibitory activities at a concentration of 100 µM are summarized in the table below.
| NUDIX Hydrolase | % Inhibition at 100 µM this compound | IC50 (µM) | Primary Substrate(s) |
| NUDT5 | - | 0.029 | ADP-ribose, 8-oxo-dGTP |
| MTH1 (NUDT1) | 82% | 20 | Oxidized purine nucleotides (e.g., 8-oxo-dGTP) |
| NUDT12 | 66% | Not reported | NADH, NAD+ |
| dCTPase (NUDT21) | 39% | Not reported | dCTP |
| NUDT14 | 38% | Not reported | UDP-glucose, UDP-galactose |
| NUDT9 | No effect | Not reported | ADP-ribose |
Data Summary: The data clearly indicates that this compound is highly selective for NUDT5. While it shows some inhibitory activity against other NUDIX hydrolases at a high concentration of 100 µM, the IC50 for MTH1 is approximately 690-fold higher than for NUDT5, underscoring its selectivity.[1] Notably, this compound shows no activity against NUDT9, another ADP-ribose hydrolase, highlighting its ability to discriminate between enzymes with similar substrates.[2]
Experimental Methodologies
The following protocols are standard methods used to assess the potency and selectivity of NUDIX hydrolase inhibitors.
Malachite Green Assay for NUDIX Hydrolase Activity
This colorimetric assay is a common method for measuring the activity of phosphatases and ATPases by quantifying the release of inorganic phosphate (Pi).
Principle: The NUDIX hydrolase cleaves its substrate, releasing a phosphate group. The malachite green reagent forms a colored complex with the free phosphate, and the absorbance of this complex is measured to determine the enzyme's activity. For substrates that do not directly release inorganic phosphate, a coupling enzyme is used.[3][4]
Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Enzyme and Inhibitor: Add the purified NUDIX hydrolase enzyme to the reaction buffer. For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound) for a specified time.
-
Substrate Addition: Initiate the reaction by adding the specific substrate for the NUDIX hydrolase being tested.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period.
-
Quenching and Color Development: Stop the reaction and add the malachite green reagent.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader.
-
Data Analysis: Calculate the percent inhibition based on the absorbance values of the control (no inhibitor) and inhibitor-treated samples. Determine the IC50 value by fitting the dose-response data to a suitable equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to different temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting.
Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with the test compound (e.g., this compound) or a vehicle control.
-
Heating: Aliquot the treated samples and heat them to a range of temperatures for a short duration.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble fraction from the precipitated proteins.
-
Protein Quantification: Analyze the amount of the target protein (e.g., NUDT5) in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in the evaluation and action of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound cross-reactivity profiling.
Caption: NUDT5 signaling pathway and the inhibitory action of this compound.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cryptic activity in the Nudix hydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A continuous fluorescence assay for the characterization of Nudix hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of NUDT5 Inhibitors: TH5427 vs. TH5423
In the landscape of targeted cancer therapy, the inhibition of NUDT5, a Nudix hydrolase enzyme, has emerged as a promising strategy, particularly in hormone-dependent breast cancers. Among the chemical probes developed to investigate this target, TH5427 and its analogue, TH5423, have been instrumental. This guide provides a detailed comparative analysis of their efficacy, supported by experimental data, to aid researchers in the selection and application of these compounds.
Overview of this compound and TH5423
Both this compound and TH5423 are small molecule inhibitors of NUDT5, an enzyme involved in ADP-ribose and 8-oxo-guanine metabolism.[1][2] NUDT5 plays a critical role in progestin-dependent gene regulation and proliferation in breast cancer cells by contributing to nuclear ATP synthesis.[1][2] By inhibiting NUDT5, these compounds aim to disrupt these cancer-promoting processes.
Quantitative Comparison of Efficacy
Experimental data consistently demonstrates that this compound is a more potent and effective inhibitor of NUDT5 compared to TH5423, both in biochemical and cellular assays.
| Parameter | This compound | TH5423 | Reference |
| Biochemical Potency (IC50) | 29 nM | 54 nM | [1] |
| Cellular Target Engagement (CETSA) | EC50 of 2.1 µM | Less potent than this compound | [1] |
| Concentration for Cellular Assays | 1.5 µM | 15 µM (10-fold higher) | [1] |
| Inhibition of Nuclear ATP Synthesis | Marked reduction | Strong luminescence observed (less effective) | [1] |
| Disruption of Gene Expression | Significant disruption | Did not significantly disrupt | [1] |
| Inhibition of Cell Proliferation | Abrogated progestin-dependent proliferation | Less effective | [1] |
| In Vivo Efficacy | Suppressed tumor growth in TNBC xenografts | Not reported | [3] |
Detailed Experimental Methodologies
The comparative efficacy of this compound and TH5423 has been established through a series of key experiments:
Malachite Green (MG) Assay for Biochemical Potency
This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the compounds against recombinant NUDT5 enzyme. The principle of this colorimetric assay is to measure the amount of inorganic phosphate released from the enzymatic hydrolysis of a substrate (e.g., ADP-ribose). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA was employed to verify that the compounds engage with NUDT5 within a cellular context. This method is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. Intact cells are treated with the inhibitor, heated, and the amount of soluble (non-denatured) target protein is quantified by Western blotting. A shift in the melting curve of the protein to a higher temperature in the presence of the compound indicates target engagement. This compound demonstrated a more potent stabilizing effect on NUDT5 in intact cells compared to TH5423.[1]
Nuclear ATP Synthesis Assay
To assess the functional consequence of NUDT5 inhibition, a nuclear-targeted luciferase reporter system was used in T47D breast cancer cells.[1] These cells were engineered to express luciferase in the nucleus, and luminescence, which is dependent on ATP, was measured following progestin stimulation. A reduction in luminescence upon inhibitor treatment indicates impaired nuclear ATP production. In these experiments, this compound showed a marked reduction in nuclear luminescence, while cells treated with TH5423 exhibited strong luminescence, similar to the control.[1]
Gene Expression Analysis
The effect of the inhibitors on hormone-dependent gene expression was evaluated using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Breast cancer cells were treated with the inhibitors followed by progestin stimulation. The mRNA levels of progestin-responsive genes, such as EGFR and MMTV-luc, were then quantified. This compound significantly disrupted the expression of these genes, whereas TH5423 did not show a significant effect.[1]
Cell Proliferation Assay
The impact of NUDT5 inhibition on cell proliferation was measured using a BrdU incorporation assay. This assay quantifies the amount of bromodeoxyuridine (a thymidine analog) incorporated into newly synthesized DNA during cell division. This compound was shown to abrogate progestin-dependent proliferation in T47D cells.[1]
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism, human triple-negative breast cancer (TNBC) cells (MDA-MB-231) were injected into the mammary fat pad of immunodeficient mice.[3] Once tumors were established, mice were treated with this compound (50 mg/kg) or a vehicle control. Tumor growth was monitored over time. These studies demonstrated that this compound significantly suppressed the growth of TNBC tumors in vivo.[3]
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NUDT5 Inhibitors: TH5427 vs. TH5424 in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Promising NUDT5 Inhibitors
The emergence of NUDT5 (Nudix Hydrolase 5) as a therapeutic target in hormone-dependent breast cancer has spurred the development of small molecule inhibitors. NUDT5 plays a critical role in supplying ATP for chromatin remodeling and gene regulation in response to hormonal stimulation, making it a compelling target for intervention. This guide provides a head-to-head comparison of two notable NUDT5 inhibitors, TH5427 and TH5424, based on available preclinical data.
Executive Summary
Both this compound and TH5424 are potent inhibitors of the NUDT5 enzyme. In biochemical assays, this compound demonstrates a slightly higher potency. In cellular models of breast cancer, both compounds effectively disrupt progestin-dependent signaling pathways, including nuclear ATP synthesis, chromatin remodeling, and gene expression, ultimately leading to a reduction in cell proliferation. While direct comparative cellular IC50 values are not available for TH5424, studies on this compound have established its cellular efficacy.
Performance Data at a Glance
The following tables summarize the key quantitative data for this compound and TH5424 from preclinical studies.
Table 1: Biochemical Potency against NUDT5
| Compound | Biochemical IC50 (nM) |
| This compound | 29 |
| TH5424 | 39 |
Table 2: Cellular Activity in T47D Breast Cancer Cells
| Assay | This compound | TH5424 |
| Cellular IC50 | ~10 µM (in T-47D cells)[1] | Not Available |
| Inhibition of Progestin-Dependent Nuclear ATP Synthesis | Effective at 2.5 µM and 10 µM | Effective at 10 µM |
| Inhibition of Progestin-Induced Histone H1 Displacement | Effective at 2.5 µM and 10 µM | Effective at 10 µM |
| Inhibition of Progestin-Dependent Gene Expression | Effective at 2.5 µM and 10 µM | Similar activity to this compound at 10 µM |
| Inhibition of Progestin-Induced Cell Proliferation | Effective at 2.5 µM and 10 µM | Effective at 10 µM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: NUDT5 Signaling Pathway in Breast Cancer.
Caption: Workflow for comparing this compound and TH5424.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to generate the comparative data.
NUDT5 Biochemical Inhibition Assay (Malachite Green Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified NUDT5 enzyme.
-
Methodology:
-
Recombinant NUDT5 protein was incubated with its substrate, ADP-ribose (ADPR), in the presence of varying concentrations of this compound or TH5424.
-
The enzymatic reaction produces AMP and ribose-5-phosphate. The release of inorganic phosphate was measured using a malachite green-based colorimetric assay.
-
The absorbance was read on a plate reader, and the IC50 values were calculated from the dose-response curves.
-
Cell Culture and Hormone Treatment
-
Cell Line: T47D human breast cancer cells were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Hormone Stimulation: For experiments, cells were serum-starved and then treated with the synthetic progestin R5020 (10 nM) to induce NUDT5-dependent signaling. Inhibitors (this compound or TH5424) were added prior to R5020 stimulation.
Nuclear ATP Synthesis Assay
-
Objective: To measure the effect of the inhibitors on progestin-induced ATP production in the nucleus.
-
Methodology:
-
T47D cells were treated with this compound or TH5424, followed by stimulation with R5020.
-
Nuclear extracts were prepared, and ATP levels were quantified using a luciferase-based ATP assay.
-
Luminescence was measured to determine the relative levels of nuclear ATP.
-
Chromatin Immunoprecipitation (ChIP) for Histone H1 Displacement
-
Objective: To assess the impact of the inhibitors on chromatin remodeling by measuring the displacement of histone H1 from chromatin upon progestin stimulation.
-
Methodology:
-
T47D cells were treated with the inhibitors and stimulated with R5020.
-
Cells were cross-linked with formaldehyde, and chromatin was sheared.
-
Immunoprecipitation was performed using an antibody against histone H1.
-
The amount of co-precipitated DNA was quantified by qPCR to determine the extent of histone H1 displacement.
-
Gene Expression Analysis (RT-qPCR)
-
Objective: To measure the effect of the inhibitors on the expression of progestin-regulated genes.
-
Methodology:
-
T47D cells were treated with the inhibitors and stimulated with R5020 for 6 hours.
-
Total RNA was extracted, and cDNA was synthesized by reverse transcription.
-
The expression levels of known progestin-responsive genes were quantified by quantitative polymerase chain reaction (qPCR).
-
Cell Proliferation Assay (BrdU Incorporation)
-
Objective: To determine the effect of the inhibitors on progestin-induced cell proliferation.
-
Methodology:
-
T47D cells were treated with the inhibitors and stimulated with R5020.
-
Bromodeoxyuridine (BrdU), a thymidine analog, was added to the culture medium.
-
During DNA synthesis in proliferating cells, BrdU is incorporated into the new DNA.
-
The amount of incorporated BrdU was quantified using an anti-BrdU antibody in an ELISA-based assay, which provides a measure of cell proliferation.
-
Conclusion
Both this compound and TH5424 are effective inhibitors of NUDT5, targeting a key signaling pathway in hormone-dependent breast cancer. This compound exhibits slightly greater potency in biochemical assays and has been more extensively characterized in cellular contexts, with established cellular IC50 values. The available data suggests that both compounds are valuable tools for studying NUDT5 biology and hold promise as starting points for the development of novel breast cancer therapeutics. Further head-to-head studies with full dose-response analyses in various breast cancer models would be beneficial for a more definitive comparison of their cellular efficacy.
References
In Vitro Validation of TH5427: A Comparative Analysis of its MTH1 Inhibitory Activity
For Immediate Release
This comparison guide provides an in-depth analysis of the in vitro inhibitory activity of TH5427, primarily focusing on its off-target effects on MutT Homolog 1 (MTH1), a key enzyme in cancer cell survival. The data presented here compares this compound's performance against established MTH1 inhibitors, offering researchers, scientists, and drug development professionals a clear perspective on its selectivity and potential applications.
Executive Summary
This compound is a potent and selective inhibitor of Nucleoside Diphosphate linked moiety X-type motif 5 (NUDT5), with a reported IC50 of 29 nM.[1] While highly effective against its primary target, its inhibitory activity against MTH1 is significantly lower, with a reported IC50 of 20 µM.[1] This guide highlights the substantial difference in potency, positioning this compound as a highly selective NUDT5 inhibitor with weak MTH1 off-target effects. For researchers specifically targeting MTH1, alternative compounds such as (S)-crizotinib, TH287, and TH588 demonstrate significantly greater potency.
Comparative Analysis of IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against MTH1, alongside other well-characterized MTH1 inhibitors. The data clearly illustrates the superior potency of dedicated MTH1 inhibitors.
| Compound | Target | IC50 (in vitro) | Cell Line | Reference |
| This compound | MTH1 | 20 µM | Not Specified | [1] |
| NUDT5 | 29 nM | Not Specified | [1] | |
| (S)-crizotinib | MTH1 | 72 nM | Cell-free | [2][3][4] |
| TH287 | MTH1 | 0.8 nM | Cell-free | [5] |
| TH588 | MTH1 | 5.0 nM | Cell-free | [5] |
Experimental Protocols
The determination of IC50 values is a critical step in drug discovery. The following are detailed methodologies for common in vitro assays used to assess the inhibitory activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[6]
Enzyme Inhibition Assay (Luminescence-Based)
This assay directly measures the enzymatic activity of MTH1 and its inhibition by test compounds.
-
Reaction Setup: Prepare a reaction mixture containing recombinant MTH1 enzyme, its substrate (e.g., 8-oxo-dGTP), and a buffer solution in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test inhibitor (e.g., this compound) to the wells.
-
Enzymatic Reaction: Initiate the enzymatic reaction and incubate for a specific time. MTH1 hydrolyzes the substrate, releasing pyrophosphate (PPi).
-
Detection: Add a detection reagent that converts the generated PPi into a luminescent signal.
-
Luminescence Measurement: Measure the luminescence intensity using a luminometer.
-
Data Analysis: The decrease in luminescence signal corresponds to the inhibition of MTH1 activity. Calculate the percentage of inhibition and plot it against the inhibitor concentration to determine the IC50 value.[4]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: MTH1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for IC50 Determination.
Conclusion
The in vitro data strongly indicates that this compound is a highly selective NUDT5 inhibitor with minimal activity against MTH1. For research focused on the therapeutic potential of MTH1 inhibition in cancer, alternative compounds with nanomolar potency, such as (S)-crizotinib, TH287, and TH588, are more suitable tools. This guide underscores the importance of comprehensive selectivity profiling in drug development to ensure on-target efficacy and minimize potential off-target effects.
References
- 1. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Confirming the Mechanism of Action of a Key DNA Repair Inhibitor: A Comparative Guide
An important clarification regarding the target of TH5427: Initial research indicates a common point of confusion between two similarly named compounds. This compound is a potent and selective inhibitor of NUDT5 , a nudix hydrolase involved in ADP-ribose metabolism and hormone signaling in breast cancer.[1][2][3][4] In contrast, TH5487 is a well-characterized inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1) , a key enzyme in the base excision repair (BER) pathway responsible for excising oxidized DNA lesions.[5][6]
This guide will focus on confirming the mechanism of action of TH5487 as an OGG1 inhibitor, in line with the likely interest in targeting the OGG1 pathway. We will compare its performance with other alternatives and provide supporting experimental data.
The Role of OGG1 in DNA Repair and Cancer
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be induced by external factors, leading to oxidative DNA damage. One of the most common and mutagenic DNA lesions is 8-oxo-7,8-dihydroguanine (8-oxoG). The OGG1 enzyme is the primary glycosylase that recognizes and excises 8-oxoG, initiating the BER pathway to maintain genomic integrity.[5] In the context of cancer, where cells often exhibit high levels of ROS, targeting OGG1 has emerged as a promising therapeutic strategy.[7]
TH5487: An Active-Site Inhibitor of OGG1
TH5487 acts as a competitive inhibitor that binds to the active site of OGG1, thereby preventing the enzyme from binding to and excising 8-oxoG lesions in the DNA.[5][6][7] This inhibition of OGG1's glycosylase activity leads to an accumulation of 8-oxoG in the genome.[5][6] Furthermore, treatment with TH5487 has been shown to impair the binding of OGG1 to chromatin and reduce its recruitment to sites of DNA damage.[5]
Comparison with Other OGG1 Inhibitors
Several small molecules have been developed to inhibit OGG1, each with a distinct mechanism of action. A notable alternative to TH5487 is SU0268 . Both compounds are competitive inhibitors of OGG1.[7][8] However, recent studies have highlighted that both TH5487 and SU0268 can exhibit off-target effects, notably the inhibition of efflux pumps like ABCB1 (MDR1) and ABCG2 (BCRP), which can influence their cellular activity and should be considered during experimental design.[7][8][9][10] Another inhibitor, O8 , acts at a later stage of the OGG1 catalytic cycle by inhibiting Schiff base formation, which is crucial for the enzyme's lyase activity, without affecting 8-oxoG recognition.[11]
Quantitative Data Summary
| Compound | Mechanism of Action | IC50 | Cellular Effects | Off-Target Effects |
| TH5487 | Competitive OGG1 inhibitor (prevents DNA binding) | 342 nM[6] | Accumulation of genomic 8-oxoG, reduced OGG1 chromatin binding[5] | Inhibition of ABCB1 and ABCG2 efflux pumps[7][8] |
| SU0268 | Competitive OGG1 inhibitor | Not specified in provided results | Enhanced cellular sensitivity to cytotoxic drugs[7] | Inhibition of ABCB1 and ABCG2 efflux pumps, anti-mitotic activity[7][8][10] |
| O8 | Inhibits OGG1 Schiff base formation (downstream β-lyase activity) | ~200-600 nM[11] | Prolonged engagement of OGG1 with DNA[11] | Does not affect inflammatory gene expression[11] |
Experimental Protocols
OGG1 Activity Assay (Fluorogenic)
This assay measures the glycosylase activity of OGG1.
-
Reaction Setup : In a microplate well, combine purified OGG1 or cell lysate with an assay buffer (e.g., Tris-HCl, EDTA, NaCl, DTT).[12]
-
Initiate Reaction : Add a fluorogenic DNA probe containing an 8-oxoG lesion. The probe is designed with a fluorophore and a quencher on opposite strands.
-
Data Acquisition : Upon OGG1-mediated excision of 8-oxoG and subsequent cleavage by APE1 (often included in the reaction mix to enhance turnover), the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[6] Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.[12]
-
Analysis : The rate of fluorescence increase is proportional to OGG1 activity.[12]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in intact cells.
-
Cell Treatment : Treat cells with the inhibitor (e.g., TH5487) or a vehicle control.
-
Heating : Heat the cell suspensions at various temperatures.
-
Cell Lysis : Lyse the cells to release soluble proteins.
-
Protein Quantification : Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analysis : Analyze the amount of soluble target protein (OGG1) at different temperatures using Western blotting. Ligand binding stabilizes the protein, leading to a higher melting temperature.[6]
Immunofluorescence Assay for 8-oxoG
This assay quantifies the level of 8-oxoG in the genome.
-
Cell Culture and Treatment : Seed cells on coverslips and treat with an oxidizing agent (e.g., KBrO₃) to induce 8-oxoG, followed by treatment with the OGG1 inhibitor or vehicle.[5][6]
-
Fixation and Permeabilization : Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining : Incubate the cells with a primary antibody specific for 8-oxoG, followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification : Acquire images using a fluorescence microscope and quantify the fluorescence intensity of 8-oxoG staining in the nucleus.[5]
Visualizing the Mechanism and Workflow
Caption: TH5487 competitively inhibits OGG1, preventing repair of 8-oxoG lesions.
Caption: Experimental workflow to validate the inhibitory action of TH5487 on OGG1.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 8. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Reproducibility of TH5427 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of TH5427, a potent and selective inhibitor of NUDT5 (Nudix Hydrolase 5), with other alternatives. It is intended to serve as a resource for researchers seeking to understand and reproduce key findings related to this compound. This document summarizes quantitative data, details experimental protocols, and visualizes critical pathways and workflows to facilitate a thorough evaluation of this compound's performance and its potential as a therapeutic agent.
Comparative Performance of this compound
This compound has emerged as a significant tool for studying the role of NUDT5 in cancer biology, particularly in breast cancer.[1][2] Its efficacy is attributed to its potent inhibition of NUDT5's enzymatic activity, which is involved in ADP-ribose metabolism and the regulation of hormone signaling.[2]
In Vitro Potency and Selectivity
This compound demonstrates high potency against NUDT5 with an IC50 value of 29 nM as determined by the Malachite Green assay.[3] Its selectivity has been evaluated against other NUDIX enzymes, showing a 690-fold greater selectivity for NUDT5 over MTH1 (NUDT1).[3] The table below summarizes the in vitro performance of this compound and provides a comparison with other identified NUDT5 inhibitors.
| Compound | Target | IC50 (nM) | Assay | Key Findings |
| This compound | NUDT5 | 29 | Malachite Green Assay | Potent and selective inhibitor, blocks progestin-dependent nuclear ATP synthesis. [2][3] |
| TH5423 | NUDT5 | 54 | Malachite Green Assay | Shows stabilization of NUDT5 in cell lysates.[3] |
| TH5424 | NUDT5 | 39 | Malachite Green Assay | Demonstrates NUDT5 stabilization in cell lysates.[3] |
| TH1659 | NUDT5 | 20 | Malachite Green Assay | Unable to stabilize NUDT5 above the 50% cutoff in CETSA.[3] |
Cellular Activity
In cellular assays, this compound effectively engages with its target, NUDT5. The Cellular Thermal Shift Assay (CETSA) is a key method to confirm target engagement in intact cells. This compound has been shown to stabilize NUDT5 in cell lysates and intact cells, indicating direct binding.[3]
| Cell Line | Assay | This compound Concentration | Effect |
| MDA-MB-231 (TNBC) | Cell Growth Assay | 10 µM | Significant suppression of cell growth.[4] |
| MDA-MB-436 (TNBC) | Cell Growth Assay | 10 µM | Significant suppression of cell growth.[4] |
| MCF-7 (ER-positive) | Cell Growth Assay | 10 µM | Marginal inhibition of cell growth.[4] |
| ZR-75-1 (ER-positive) | Cell Growth Assay | 10 µM | Marginal inhibition of cell growth.[4] |
| MDA-MB-231 (TNBC) | BrdU Incorporation Assay | Not specified | Significantly suppressed BrdU incorporation. |
In Vivo Efficacy
In preclinical animal models, this compound has demonstrated anti-tumor activity. In a xenograft model using MDA-MB-231 triple-negative breast cancer (TNBC) cells, intraperitoneal administration of this compound at 50 mg/kg resulted in a significant decrease in tumor growth rate compared to the vehicle control group.[4][5]
| Animal Model | Cell Line | Treatment | Dosage | Outcome |
| Nude Mice | MDA-MB-231 (TNBC) | This compound (i.p.) | 50 mg/kg, 5 days/week | Slower tumor growth compared to vehicle.[5] |
Signaling Pathways and Experimental Workflows
To aid in the understanding of this compound's mechanism of action and the experimental procedures used to evaluate it, the following diagrams are provided.
Caption: NUDT5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for an in vivo xenograft study.
Experimental Protocols
To ensure the reproducibility of the experimental results, detailed methodologies for key experiments are provided below.
Malachite Green Assay for NUDT5 Activity
This assay quantifies the release of inorganic phosphate from a substrate hydrolyzed by NUDT5.
Materials:
-
Purified NUDT5 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., ADP-ribose)
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Add the NUDT5 enzyme to each well of the microplate, followed by the addition of the compound dilutions.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Generate a phosphate standard curve to determine the amount of phosphate released.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and reagents
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents for Western blotting (antibodies against NUDT5 and a loading control)
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for a specified duration (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble NUDT5 in each sample by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional, to enhance tumor formation)
-
This compound and vehicle solution for injection
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation and growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., 5 days a week).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment and monitoring until the tumors in the control group reach a pre-determined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Statistically analyze the tumor growth data to determine the efficacy of the treatment.
BrdU Incorporation Assay
This assay is used to measure cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Cancer cell lines
-
BrdU labeling solution (10 mM)
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to a detectable marker, e.g., HRP or a fluorophore)
-
Detection substrate (e.g., TMB for HRP)
-
Wash buffers (e.g., PBS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or control for the desired time period.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.[6][7]
-
Remove the labeling solution and fix the cells.
-
Denature the DNA to expose the incorporated BrdU.
-
Add the anti-BrdU antibody and incubate to allow for binding.
-
Wash the wells to remove any unbound antibody.
-
Add the detection substrate and measure the signal (absorbance or fluorescence) using a microplate reader.
-
The signal intensity is proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.
Reproducibility and Future Directions
The reproducibility of experimental findings is a cornerstone of scientific progress. While the studies on this compound have provided promising initial data, independent verification is crucial. The detailed protocols provided in this guide are intended to facilitate such replication efforts. Researchers are encouraged to meticulously follow these procedures and report any discrepancies or confirmations. It is important to note that inherent biological variability and subtle differences in experimental conditions can influence outcomes.[8]
Future research should focus on direct, head-to-head comparisons of this compound with other emerging NUDT5 inhibitors in a standardized panel of cancer cell lines and animal models. Furthermore, exploring the efficacy of this compound in combination with other anti-cancer agents could reveal synergistic effects and provide new therapeutic strategies.[9][10][11] As the understanding of the NUDT5 signaling pathway expands, so too will the opportunities to rationally design and evaluate novel therapeutic interventions targeting this enzyme.
References
- 1. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. BrdU incorporation assay [bio-protocol.org]
- 8. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel drug combination can target triple-negative breast cancer for treatment [read.houstonmethodist.org]
- 10. Combination of Existing Drugs Could Improve Breast Cancer Therapy | Technology Networks [technologynetworks.com]
- 11. Combating breast cancer progression through combination therapy with hypomethylating agent and glucocorticoid - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of TH5427's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of TH5427 with alternative therapies for triple-negative breast cancer (TNBC). Experimental data is presented to support the independent verification of its efficacy.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Nudix (Nucleoside diphosphate linked moiety X)-type hydrolase 5 (NUDT5).[1][2] Emerging research has identified NUDT5 as a potential therapeutic target in cancer, particularly in breast cancer.[3] this compound exerts its anti-cancer effects by blocking the enzymatic activity of NUDT5, which leads to an accumulation of oxidative DNA damage, specifically 8-oxoguanine (8-oxoG), and subsequent suppression of cancer cell proliferation.[1][2] This guide focuses on the anti-cancer activity of this compound in triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted treatment options.
Comparative Analysis of Anti-Cancer Activity
The efficacy of this compound is compared against standard-of-care chemotherapeutic agents for TNBC, doxorubicin and paclitaxel, as well as the immune checkpoint inhibitor, pembrolizumab.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapies in various TNBC cell lines. A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | MDA-MB-231 | Not explicitly defined as IC50, but significant growth suppression observed at 10 µM | [2][4] |
| MDA-MB-436 | Significant growth suppression observed at 10 µM | [4] | |
| Doxorubicin | MDA-MB-231 | ~6.5 µM (parental) | [5] |
| Hs578T | 5.3 µM | [6] | |
| Paclitaxel | MDA-MB-231 | 12.67 nM | [7] |
| Hs578T | 7 µM | [6] |
In Vivo Efficacy
The following table summarizes the in vivo anti-tumor activity of this compound and pembrolizumab in TNBC models.
| Compound | Model | Dosage | Anti-Tumor Effect | Reference |
| This compound | MDA-MB-231 Xenograft | 50 mg/kg, i.p., 5 times/week | Suppressed tumor growth | [4] |
| Pembrolizumab | Advanced TNBC Patients | 10 mg/kg, i.v., every 2 weeks | 18.5% overall response rate in PD-L1-positive patients | [8] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound in inducing cancer cell death.
Experimental Workflow for Verification
Caption: Workflow for verifying this compound's anti-cancer activity.
Experimental Protocols
Immunofluorescence Staining for 8-oxoguanine (8-oxoG)
This protocol is for the detection of 8-oxoG in cultured TNBC cells treated with this compound.
Materials:
-
TNBC cells (e.g., MDA-MB-231)
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBST)
-
Primary antibody: Anti-8-oxo-dG monoclonal antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed TNBC cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control group.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBST (PBS with 0.1% Tween 20) and block with 1% BSA in PBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the cells with the anti-8-oxo-dG primary antibody diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST and incubate with the fluorescently-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.[9]
-
Counterstaining: Wash the cells three times with PBST and counterstain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Triple-Negative Breast Cancer Xenograft Model
This protocol describes the establishment of a TNBC xenograft model in immunocompromised mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells and harvest them during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.[10]
-
Animal Handling: Acclimatize the mice to the housing conditions for at least one week before the experiment. All procedures should be performed in a sterile environment.
-
Tumor Cell Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.[10]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Width^2 x Length) / 2.
-
Treatment Initiation: When the tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) and control vehicle (or comparator drugs) to the respective groups according to the planned dosing schedule (e.g., intraperitoneally, 5 days a week).[4]
-
Endpoint: Continue the treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
References
- 1. researchgate.net [researchgate.net]
- 2. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth. [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pembrolizumab shows efficacy in advanced triple-negative breast cancer patients | MDedge [mdedge.com]
- 9. ptglab.com [ptglab.com]
- 10. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling TH5427
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling TH5427. Adherence to these procedures is critical to ensure personal safety and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive set of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item Specifics |
| Hand Protection | Double chemotherapy gloves should be worn.[1] Change gloves immediately if contaminated, torn, or punctured. |
| Eye Protection | Chemical splash goggles are required.[2] |
| Respiratory | A dust respirator should be used to avoid inhalation of the powder.[2] A self-contained breathing apparatus may be necessary for large spills.[2] |
| Body Protection | A full suit or a solid-front barrier gown is necessary to protect the body.[1][2] |
| Foot Protection | Boots are required.[2] |
Operational Plan: Safe Handling of this compound
Engineering Controls:
-
Work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by laying down absorbent pads to contain any potential spills.
-
Weighing: Carefully weigh the required amount of this compound powder in a chemical fume hood. Use appropriate tools to handle the powder and avoid generating dust.
-
Dissolution: Dissolve the compound in the appropriate solvent (e.g., DMSO) as specified in the experimental protocol.[3] Use Luer-Lock syringes to prevent accidental needle detachment.
-
Cell Culture Application: When treating cells, perform the work in a biological safety cabinet to maintain sterility and operator safety.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly after handling and before leaving the laboratory.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound, stock solutions, and contaminated consumables (e.g., pipette tips, tubes) must be disposed of as hazardous chemical waste.[1][2]
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be discarded as cytotoxic waste.[4]
-
Waste Containers: Use designated, clearly labeled, and leak-proof containers for all this compound waste. Do not mix with other waste streams.
-
Regulations: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
First Aid Measures
In case of accidental exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse mouth with water. Seek immediate medical attention. |
Experimental Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
